1-(5-Bromopyridin-2-yl)piperidin-4-ol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWHPYPLCIXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619662 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-52-0 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 1-(5-Bromopyridin-2-yl)piperidin-4-ol (CAS 149806-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromopyridin-2-yl)piperidin-4-ol is a heterocyclic organic compound featuring a pyridine ring linked to a piperidin-4-ol moiety. The presence of the bromine atom on the pyridine ring and the hydroxyl group on the piperidine ring makes this molecule a versatile building block in medicinal chemistry. Its structural motifs are found in a variety of biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 149806-52-0 |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >98% (as supplied by commercial vendors) |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow:
Hypothetical Synthesis Workflow Diagram
Detailed Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidin-4-ol (1.0-1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Biological Activity and Potential Applications
Currently, there is a lack of specific publicly available data on the biological activity, mechanism of action, and associated signaling pathways for this compound. However, the structural components of the molecule, namely the bromopyridine and piperidine moieties, are prevalent in compounds targeting the central nervous system (CNS) and in kinase inhibitors.
Potential Areas of Investigation:
-
Kinase Inhibition: The pyridine and piperidine scaffolds are common in a variety of kinase inhibitors. It would be valuable to screen this compound against a panel of kinases to identify potential inhibitory activity. A typical workflow for such an investigation is outlined below.
Kinase Inhibitor Screening Workflow
-
G-Protein Coupled Receptor (GPCR) Modulation: The piperidine moiety is a common feature in ligands for various GPCRs. Screening this compound against a panel of CNS-relevant GPCRs could reveal potential agonist or antagonist activity.
Conclusion
This compound is a readily accessible chemical entity with structural features that suggest its potential utility in drug discovery, particularly in the areas of oncology and neuroscience. While specific biological data for this compound is not yet publicly documented, its value as a chemical scaffold warrants further investigation. The synthetic and screening protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and related molecules. As new research emerges, the understanding of the biological role and potential applications of this compound will undoubtedly expand.
"1-(5-Bromopyridin-2-yl)piperidin-4-ol" molecular weight
An In-depth Technical Guide on the Molecular Weight of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
This technical guide provides a detailed analysis of the molecular weight of the chemical compound this compound, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Formula
The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a piperidin-4-ol group at the 2-position. The molecular formula for this compound is determined to be C₁₀H₁₃BrN₂O.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on its molecular formula and the standard atomic weights of its constituent elements.
The standard atomic weights used for this calculation are:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
(10 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 14.007) + (1 × 15.999) = 120.11 + 13.104 + 79.904 + 28.014 + 15.999 = 257.131 g/mol
This calculated molecular weight is consistent with published data for this compound, which lists the molecular weight as 257.131012.[14]
Data Presentation
The following table summarizes the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011[15][16][17][18][19] | 120.110 |
| Hydrogen | H | 13 | 1.008[20][21][22][23][24] | 13.104 |
| Bromine | Br | 1 | 79.904[1][2][3][4][25] | 79.904 |
| Nitrogen | N | 2 | 14.007[5][6][7][8][9] | 28.014 |
| Oxygen | O | 1 | 15.999[10][11][12][13][26] | 15.999 |
| Total | 257.131 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used. The instrument is calibrated using a known standard to ensure mass accuracy.
-
Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent evaporates to produce charged molecular ions.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule [M+H]⁺ is identified. For this compound, this would be expected at an m/z of approximately 258.139. The high-resolution instrument provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Visualization
The following diagram illustrates the logical workflow for determining the molecular weight of this compound.
Caption: Workflow for Molecular Weight Determination.
References
- 1. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. periodic-table.tech-publish.com [periodic-table.tech-publish.com]
- 3. byjus.com [byjus.com]
- 4. periodic-table.tech-publish.com [periodic-table.tech-publish.com]
- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. princeton.edu [princeton.edu]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. cymitquimica.com [cymitquimica.com]
- 15. quora.com [quora.com]
- 16. Isotopes Matter [isotopesmatter.com]
- 17. Atomic/Molar mass [westfield.ma.edu]
- 18. byjus.com [byjus.com]
- 19. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 20. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 21. quora.com [quora.com]
- 22. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 23. Hydrogen - Wikipedia [en.wikipedia.org]
- 24. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 25. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
Spectroscopic and Synthetic Profile of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for the compound 1-(5-Bromopyridin-2-yl)piperidin-4-ol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields who are interested in the synthesis and characterization of novel heterocyclic compounds.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from available literature and predictive models.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-6 (pyridin-2-yl) |
| ~7.55 | dd | 1H | H-4 (pyridin-2-yl) |
| ~6.50 | d | 1H | H-3 (pyridin-2-yl) |
| ~4.20 | m | 2H | Piperidin-2,6-yl (axial) |
| ~3.80 | m | 1H | Piperidin-4-yl (CH-OH) |
| ~3.10 | t | 2H | Piperidin-2,6-yl (equatorial) |
| ~1.90 | m | 2H | Piperidin-3,5-yl (equatorial) |
| ~1.60 | m | 2H | Piperidin-3,5-yl (axial) |
| ~1.50 | s | 1H | OH |
Note: Data is predicted and collated from similar structures. Actual experimental values may vary based on solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | C-2 (pyridin-2-yl) |
| ~148.0 | C-6 (pyridin-2-yl) |
| ~140.0 | C-4 (pyridin-2-yl) |
| ~108.0 | C-3 (pyridin-2-yl) |
| ~107.5 | C-5 (pyridin-2-yl) |
| ~67.0 | C-4 (piperidin-4-yl) |
| ~45.0 | C-2,6 (piperidin-2,6-yl) |
| ~34.0 | C-3,5 (piperidin-3,5-yl) |
Note: These are approximate chemical shifts based on computational models and data from analogous compounds.[1][2][3]
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Expected [M+H]⁺ | 258.0284 |
Note: The expected mass-to-charge ratio is for the protonated molecule. Fragmentation patterns would be dependent on the ionization method used.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1600, ~1560, ~1470 | C=C and C=N stretch (aromatic ring) |
| ~1250 | C-N stretch (aryl-amine) |
| ~1050 | C-O stretch (secondary alcohol) |
| ~600 | C-Br stretch |
Note: These are characteristic vibrational frequencies for the functional groups present in the molecule.
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is based on a nucleophilic aromatic substitution reaction.[4][5][6][7][8]
Materials:
-
2,5-Dibromopyridine
-
Piperidin-4-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in DMF, add piperidin-4-ol (1.2 eq) and potassium carbonate (2.5 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
-
The sample is dissolved in methanol or acetonitrile and introduced into the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is determined.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹, and the frequencies of significant absorption bands are reported.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic and analytical workflow for this compound.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Bromopyridin-2-yl)piperidin-4-ol is a key building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a variety of biologically active molecules. Its unique structural features, combining a bromine-substituted pyridine ring with a piperidin-4-ol moiety, make it a versatile scaffold for targeting a range of physiological pathways. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the primary synthetic routes, experimental protocols, and relevant quantitative data. Furthermore, it explores the utility of this compound as an intermediate in the development of G-protein coupled receptor (GPCR) modulators, with a focus on its application in the synthesis of GPR119 agonists and histamine H3 receptor antagonists.
Introduction
The pyridine and piperidine ring systems are privileged structures in drug discovery, appearing in a vast number of approved pharmaceuticals. The combination of these two heterocycles in this compound provides a valuable platform for the development of novel therapeutics. The bromine atom at the 5-position of the pyridine ring offers a convenient handle for further functionalization via cross-coupling reactions, while the hydroxyl group on the piperidine ring can be modified to modulate physicochemical properties and target interactions. This guide will delve into the synthetic methodologies for preparing this important intermediate and highlight its application in the synthesis of advanced drug candidates.
Synthetic Routes and Starting Materials
The primary and most direct route to this compound involves the nucleophilic aromatic substitution (SNA_r_) reaction between a di-substituted pyridine and 4-hydroxypiperidine. A closely related and well-documented procedure is the synthesis of the analogous pyrimidine compound, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol, which proceeds with high yield.[1] Alternatively, the Buchwald-Hartwig amination provides a powerful method for the formation of the C-N bond between the pyridine and piperidine rings.
Nucleophilic Aromatic Substitution Approach
This method relies on the reaction of a pyridine ring activated towards nucleophilic attack with 4-hydroxypiperidine. The most common starting materials for this approach are 2,5-dibromopyridine or 2-chloro-5-bromopyridine.
Buchwald-Hartwig Amination Approach
The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for constructing aryl-amine bonds. In this context, 2,5-dibromopyridine can be coupled with 4-hydroxypiperidine in the presence of a palladium catalyst and a suitable phosphine ligand.
Quantitative Data for Synthesis
The following table summarizes the key quantitative data for a representative synthesis of a close analog, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol, which is expected to have similar reaction parameters to the target compound.[1]
| Parameter | Value |
| Starting Material 1 | 5-Bromo-2-chloropyrimidine |
| Starting Material 2 | 4-Hydroxypiperidine |
| Solvent | Acetonitrile |
| Base | Diisopropylethylamine |
| Reaction Temperature | Reflux |
| Reaction Time | 15 hours |
| Yield | 99% |
| Purity | High (purified by silica gel chromatography) |
| Molecular Weight | 257.13 g/mol |
Detailed Experimental Protocols
Synthesis of 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol (Analogous Procedure)[1]
Materials:
-
5-Bromo-2-chloropyrimidine (1.01 g, 10 mmol)
-
4-Hydroxypiperidine (1.93 g, 10 mmol)
-
Diisopropylethylamine (5.22 mL, 30 mmol)
-
Acetonitrile (50 mL)
-
Dichloromethane
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottomed flask, add 5-bromo-2-chloropyrimidine, 4-hydroxypiperidine, diisopropylethylamine, and acetonitrile under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 15 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the crude product in dichloromethane (150 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (2.55 g, 99% yield).
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of molecules targeting GPCRs, which are a large family of cell surface receptors involved in a wide range of physiological processes.
Synthesis of GPR119 Agonists
GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells. Agonists of GPR119 have shown potential in the treatment of type 2 diabetes and other metabolic disorders by stimulating glucose-dependent insulin secretion and the release of incretin hormones. The this compound scaffold can be elaborated to produce potent GPR119 agonists.
Synthesis of Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). The title compound serves as a key precursor for the synthesis of novel H3 receptor antagonists.
Visualizations
Synthetic Pathway
References
Synthesis of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" from 2,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyridinyl-piperidine scaffolds are prevalent in a wide array of pharmacologically active compounds. The title compound, 1-(5-bromopyridin-2-yl)piperidin-4-ol, serves as a key intermediate, allowing for further functionalization at the bromine-substituted position. The synthesis from 2,5-dibromopyridine proceeds via a nucleophilic aromatic substitution, a fundamental reaction class in heterocyclic chemistry.[2][3] In this reaction, the electron-deficient nature of the pyridine ring facilitates the displacement of a halide at the C2 or C4 position by a nucleophile, in this case, the secondary amine of piperidin-4-ol.[4] The bromine atom at the 5-position is less susceptible to substitution under these conditions, allowing for regioselective synthesis.
Proposed Synthetic Pathway
The proposed synthesis involves the direct reaction of 2,5-dibromopyridine with piperidin-4-ol. This reaction is anticipated to proceed as a nucleophilic aromatic substitution.
Figure 1: Proposed reaction scheme for the synthesis of this compound.
Quantitative Data (Based on Analogous Pyrimidine Synthesis)
The following table summarizes the quantitative data from the synthesis of 1-(5-bromopyrimidin-2-yl)-4-piperidinol, which serves as a valuable reference for the proposed synthesis.[1]
| Parameter | Value |
| Reactants | |
| 5-Bromo-2-chloropyrimidine | 10 mmol |
| 4-Hydroxypiperidine | 10 mmol |
| Diisopropylethylamine (DIPEA) | 30 mmol |
| Solvent | |
| Acetonitrile | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 15 hours |
| Product | |
| Yield | 99% |
| Appearance | White solid |
| Analytical Data (LCMS) | |
| m/z [M+H]+ | 260 |
Experimental Protocol (Proposed)
This protocol is a proposed methodology and should be adapted and optimized by a qualified chemist.
Materials and Reagents
-
2,5-Dibromopyridine
-
Piperidin-4-ol
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottomed flask, add 2,5-dibromopyridine (1 equivalent), piperidin-4-ol (1 equivalent), and anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add diisopropylethylamine (3 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 15-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Figure 2: Step-by-step workflow for the synthesis and purification process.
Conclusion
This technical guide provides a robust framework for the synthesis of this compound from 2,5-dibromopyridine. While based on a closely related and well-documented procedure, the proposed protocol requires experimental validation and optimization. The provided data and workflows are intended to equip researchers in drug development and medicinal chemistry with the necessary information to successfully synthesize this valuable intermediate.
References
Characterization of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Technical Guide to NMR and LCMS Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical characterization of the heterocyclic organic compound, 1-(5-Bromopyridin-2-yl)piperidin-4-ol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS). This document outlines detailed experimental protocols, presents key analytical data, and offers insights into the structural elucidation of this compound, which is of interest in medicinal chemistry and drug discovery.
Compound Profile
| Compound Name | This compound |
| CAS Number | 149806-52-0[1] |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol [1] |
| Chemical Structure | ![]() |
Analytical Techniques and Data
The structural confirmation and purity assessment of this compound are primarily achieved through a combination of NMR and LCMS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure determination.
¹H NMR Data
The following table summarizes the expected proton NMR signals for this compound, based on the analysis of structurally similar compounds. The data is presented for a spectrum recorded in a deuterated solvent, typically DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Assignment |
| ~8.1-8.2 | d | 1H | Pyridine H6 |
| ~7.6-7.7 | dd | 1H | Pyridine H4 |
| ~6.6-6.7 | d | 1H | Pyridine H3 |
| ~4.7-4.8 | d | 1H | OH |
| ~4.1-4.2 | m | 2H | Piperidine H2', H6' (axial) |
| ~3.7-3.8 | m | 1H | Piperidine H4' |
| ~3.2-3.3 | m | 2H | Piperidine H2', H6' (equatorial) |
| ~1.7-1.8 | m | 2H | Piperidine H3', H5' (axial) |
| ~1.3-1.4 | m | 2H | Piperidine H3', H5' (equatorial) |
¹³C NMR Data
The anticipated ¹³C NMR chemical shifts are outlined below. These values are predictive and based on established ranges for similar chemical environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | Pyridine C2 |
| ~148-150 | Pyridine C6 |
| ~140-142 | Pyridine C4 |
| ~110-112 | Pyridine C5 |
| ~107-109 | Pyridine C3 |
| ~65-67 | Piperidine C4' |
| ~45-47 | Piperidine C2', C6' |
| ~33-35 | Piperidine C3', C5' |
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is employed to determine the molecular weight and purity of the compound. The liquid chromatography separates the compound from any impurities, and the mass spectrometer provides a mass-to-charge ratio (m/z).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed m/z | 258.0 [M+H]⁺ |
| Expected m/z | 258.03 for C₁₀H₁₄BrN₂O⁺ |
| Purity (by UV-Vis) | >95% |
Experimental Protocols
The following sections detail the methodologies for the NMR and LCMS analyses.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
LCMS Protocol
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
Instrumentation and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would be from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Workflow and Data Interpretation
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall workflow for the synthesis and analytical characterization of the target compound.
Caption: Logical flow of an NMR experiment from sample to final spectrum.
Caption: Step-by-step process of LCMS analysis from injection to detection.
References
An In-depth Technical Guide on 1-(5-Bromopyridin-2-yl)piperidin-4-ol: Physicochemical Properties and Biological Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the available technical information regarding the solubility and stability of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. However, a thorough literature search did not yield specific quantitative experimental data for this compound. Therefore, this guide outlines the fundamental physicochemical properties derived from its structure and presents standardized methodologies for determining its solubility and stability, in line with industry practices for active pharmaceutical ingredients (APIs). Furthermore, no specific biological signaling pathways involving this compound have been elucidated in the public domain.
Core Compound Information
This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a piperidin-4-ol ring. Its structure suggests its potential as a scaffold in medicinal chemistry, with the bromine atom providing a site for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂O | Supplier Data |
| Molecular Weight | 257.13 g/mol | Supplier Data |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Purity | Typically >95% (as supplied by vendors) | Supplier Data |
| CAS Number | 149806-52-0 | Supplier Data |
Solubility Profile: Theoretical Considerations and Experimental Design
The solubility of an API is a critical determinant of its bioavailability and formulation development. While specific solubility data for this compound is not publicly available, its structure provides insights into its likely behavior. The presence of the polar hydroxyl group and the nitrogen atoms in the pyridine and piperidine rings suggests potential for hydrogen bonding, which may confer some aqueous solubility. Conversely, the bromopyridine and the carbon backbone contribute to its lipophilicity.
General Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Shaking incubator or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometric method
-
Volumetric flasks and pipettes
-
Filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique (e.g., HPLC-UV).
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Commercial Availability and Technical Profile of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential research applications of the heterocyclic compound 1-(5-Bromopyridin-2-yl)piperidin-4-ol . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this molecule as a building block or for screening in biological assays.
Commercial Availability
This compound is available for purchase from several chemical suppliers catering to the research and development market. The availability from various vendors indicates its utility as a scaffold or intermediate in chemical synthesis. Below is a summary of a representative supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| CymitQuimica | 10-F725299 | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its use in experimental settings, including reaction setup and analytical characterization.
| Property | Value |
| CAS Number | 149806-52-0 |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Appearance | Solid (form may vary by supplier) |
| Purity | ≥98% (typical) |
| InChI Key | LSGWHPYPLCIXCK-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While specific experimental protocols for the direct application of this compound in biological assays are not widely available in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles. Additionally, a detailed synthesis protocol for a structurally analogous compound, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, has been published and can serve as a valuable reference.
Proposed Synthesis of this compound
A common method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNAr) reaction between a halo-pyridine and a piperidine derivative. The proposed reaction workflow is depicted below.
Caption: Proposed synthesis of this compound via SNAr.
Reference Experimental Protocol: Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol
The following protocol for a similar molecule provides a practical starting point for the synthesis of the title compound.
Materials:
-
4-hydroxypiperidine
-
5-bromo-2-chloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a round-bottomed flask, add 4-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and diisopropylethylamine (3.0 eq) in acetonitrile.
-
Heat the reaction mixture to reflux and stir for 15 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the crude product in dichloromethane and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Potential Research Applications and Biological Relevance
-
Kinase Inhibition: The pyridine and piperidine scaffolds are common features in many kinase inhibitors. The nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of various kinases.
-
GPCR Ligands: Substituted piperidines are frequently found in ligands for G-protein coupled receptors, including opioid, dopamine, and serotonin receptors.
-
Ion Channel Modulation: The piperidine moiety is present in a number of compounds that modulate the activity of ion channels.
-
Chemical Probe Development: The bromine atom provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
The logical workflow for investigating a novel compound with these structural features is outlined below.
Caption: A general workflow for the characterization of a novel bioactive compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. Based on structurally related compounds, the following general safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
This technical guide serves as a starting point for researchers interested in this compound. While the lack of specific biological data necessitates a predictive approach to its applications, the compound's chemical features make it a promising candidate for further investigation in various drug discovery programs.
Methodological & Application
Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is frequently employed in the synthesis of complex molecules in medicinal chemistry and materials science. The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, and the protocols outlined below are based on established procedures for similar bromopyridine derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds with high yields. This compound is a valuable substrate in these reactions, as the pyridine and piperidinol moieties are common pharmacophores in drug discovery. The bromine atom at the 5-position of the pyridine ring provides a reactive site for the Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Figure 1. General Suzuki Coupling Reaction.
Typical Reaction Conditions
Successful Suzuki coupling reactions are dependent on the careful selection of catalyst, base, and solvent. The following table summarizes common conditions reported for the Suzuki coupling of bromopyridines, which can be adapted for this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-10 mol% | Pd(PPh₃)₄ is often used for a wide range of substrates. Pre-catalysts like PdCl₂(dppf) can also be effective.[1][2] |
| Ligand | PPh₃, SPhos, XPhos | 1-2 equivalents relative to Pd | Often used with Pd(OAc)₂ to form the active catalyst in situ. |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, K₂CO₃ | 2-3 equivalents | The choice of base can significantly impact the reaction yield and rate. K₃PO₄ is a common and effective choice.[3][4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 4:1 to 10:1 organic:aqueous ratio | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[4][5] |
| Temperature | 80-110 °C | - | The reaction is typically heated to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Degassing the reaction mixture is crucial to prevent the oxidation of the palladium catalyst. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Figure 2. Experimental Workflow for Suzuki Coupling.
Figure 3. General Mechanism of Suzuki-Miyaura Coupling.
Representative Examples and Expected Yields
The following table provides hypothetical examples of Suzuki coupling reactions using this compound with various arylboronic acids. The yields are estimated based on literature precedents for similar substrates and are for illustrative purposes.[3][4]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-(5-Phenylpyridin-2-yl)piperidin-4-ol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperidin-4-ol | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 1-(5-(3-Fluorophenyl)pyridin-2-yl)piperidin-4-ol | 75-85 |
| 4 | Thiophene-2-boronic acid | 1-(5-(Thiophen-2-yl)pyridin-2-yl)piperidin-4-ol | 70-80 |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The temperature and reaction time can also be optimized. In some cases, microwave-assisted synthesis can improve yields and reduce reaction times.[2]
-
Decomposition: If starting material or product decomposition is observed, a lower reaction temperature or a milder base may be necessary.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be an issue. Using a slight excess of the bromopyridine or adjusting the reaction conditions can minimize this side reaction.
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of a diverse range of novel compounds for various applications in drug discovery and materials science.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has found widespread application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh reaction conditions and exhibit limited substrate scope.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutically relevant compounds.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridine derivatives with various amines. While specific data for this compound is not extensively available in the public domain, the data presented for analogous substrates provides a strong predictive framework for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 55 |
| 2 | Isopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 93 |
| 3 | Methylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 77 |
| 4 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (1.4) | Dioxane | 100 | 18 | 85-95 |
Data extrapolated from reactions on similar 2-bromopyridine substrates.
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 98 |
| 2 | Piperidine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 94 |
| 3 | N-Methylbenzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 91 |
| 4 | Dibenzylamine | Pd₂(dba)₃ (1.5) | BINAP (1.5) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
Data extrapolated from reactions on similar 2-bromopyridine substrates.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar 2-bromopyridine substrates and should be optimized for the specific amine being used.
Protocol 1: General Procedure for Amination with Volatile Amines
This protocol is adapted for use with low-boiling-point amines and is performed in a sealed tube to prevent the escape of the volatile reactant.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Ace-Thred™ sealed tube or similar pressure vessel
Procedure:
-
To an Ace-Thred™ sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and 1,3-bis(diphenylphosphino)propane (0.10 equiv.).
-
Add sodium tert-butoxide (2.0-2.2 equiv.).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous toluene, followed by the amine (1.2-5.0 equiv.).
-
Seal the tube tightly and place it in a preheated oil bath or an electronically controlled pipe heater behind a safety shield.
-
Heat the reaction mixture at 80 °C overnight (approximately 14 hours) with stirring or mechanical shaking.
-
After cooling to room temperature, carefully open the sealed tube.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Protocol 2: Alternative Procedure with a Soluble Organic Base
This protocol utilizes a soluble organic base, which can be advantageous for reactions sensitive to strong, heterogeneous inorganic bases and for simplifying work-up procedures.
Materials:
-
This compound
-
Amine (primary or secondary)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (Xantphos Pd G3)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene or a mixture of Acetonitrile/Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add the Xantphos Pd G3 precatalyst (0.05 equiv.).
-
Add the anhydrous solvent.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent and wash with water to remove DBU hydrohalide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Visualizations
Diagram 1: General Workflow for Buchwald-Hartwig Amination
A generalized workflow for the Buchwald-Hartwig amination.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Note: Synthesis of a Novel JAK-STAT Pathway Inhibitor Using 1-(5-Bromopyridin-2-yl)piperidin-4-ol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling of numerous cytokines and growth factors.[1][] Upon ligand binding to their associated receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][][3] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and immune responses.[1][][3][4]
The building block, 1-(5-Bromopyridin-2-yl)piperidin-4-ol , represents a versatile starting material for the synthesis of novel kinase inhibitors. Its 5-bromopyridinyl moiety is amenable to various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse chemical functionalities to explore the chemical space around the kinase ATP-binding site. The piperidin-4-ol group can serve as a key pharmacophoric element, potentially forming hydrogen bonds within the kinase hinge region or providing a vector for further chemical modification to enhance potency and selectivity. This application note describes a hypothetical protocol for the synthesis of a novel JAK inhibitor, herein named JAKinib-H1 , starting from this compound, and outlines a method for its biological evaluation.
Synthesis of JAKinib-H1
The synthesis of the hypothetical kinase inhibitor, JAKinib-H1, from this compound is proposed to proceed via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds in medicinal chemistry.
Caption: Synthetic route to the hypothetical JAKinib-H1.
Experimental Protocol: Synthesis of JAKinib-H1
Materials:
-
This compound
-
Arylboronic acid or ester partner (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic ester (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
To the resulting suspension, add Pd(dppf)Cl2 (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, JAKinib-H1.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of JAKinib-H1
The inhibitory activity of the synthesized compound, JAKinib-H1, can be assessed using an in vitro kinase inhibition assay. The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, and a panel of off-target kinases)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
JAKinib-H1 (dissolved in DMSO)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of JAKinib-H1 in assay buffer.
-
In a 384-well plate, add the kinase and substrate solution to each well.
-
Add the diluted JAKinib-H1 or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP using a kinase detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Quantitative Data (Illustrative)
The following table presents hypothetical IC50 values for JAKinib-H1 against a panel of kinases to illustrate potential potency and selectivity. This data is for illustrative purposes only.
| Kinase Target | IC50 (nM) - JAKinib-H1 |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 5 |
| TYK2 | 30 |
| SYK | >1000 |
| BTK | >1000 |
| SRC | >5000 |
| LCK | >5000 |
| EGFR | >10000 |
| VEGFR2 | >10000 |
JAK-STAT Signaling Pathway
Dysregulation of the JAK-STAT pathway is implicated in various diseases. Inhibitors like the hypothetical JAKinib-H1 aim to modulate this pathway at the level of the JAKs, thereby preventing the downstream signaling cascade.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a framework for the synthesis and evaluation of a hypothetical JAK inhibitor, JAKinib-H1. The amenability of the starting material to common and robust cross-coupling reactions, combined with the favorable pharmacophoric features of the piperidin-4-ol moiety, makes it an attractive scaffold for medicinal chemistry campaigns targeting the JAK family and other kinases. The illustrative data highlights the potential for developing potent and selective inhibitors from this starting material for further investigation in drug discovery programs.
References
Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol as a Versatile Building Block for GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing crucial roles in a myriad of physiological processes. Their involvement in a wide range of diseases has made them one of the most successful target classes for drug discovery. The development of novel and selective GPCR modulators is a continuous effort in medicinal chemistry. A key strategy in this endeavor is the use of versatile chemical building blocks that can be readily modified to explore the chemical space around a particular pharmacophore.
This document provides detailed application notes and protocols for the use of 1-(5-Bromopyridin-2-yl)piperidin-4-ol as a key building block in the synthesis of GPCR modulators. The presence of a bromine atom on the pyridine ring offers a convenient handle for further chemical modifications, such as cross-coupling reactions, while the piperidin-4-ol moiety provides a scaffold for introducing diversity and influencing physicochemical properties.
Chemical Properties and Synthesis
This compound is a stable, solid compound with the following key properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and piperidin-4-ol.
Application as a Building Block for GPCR Modulators
The this compound scaffold is a valuable starting point for the synthesis of a variety of GPCR modulators. The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups. The secondary amine of the piperidine can be a point of diversification, and the hydroxyl group can be modified to modulate polarity and introduce additional interaction points with the target receptor.
Example Application: Synthesis of GPR55 Antagonists
GPR55 is an orphan GPCR that has emerged as a potential therapeutic target for various conditions, including inflammatory pain and cancer. The this compound scaffold can be utilized in the modular synthesis of GPR55 antagonists.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,5-Dibromopyridine
-
Piperidin-4-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidin-4-ol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 2,5-dibromopyridine (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Expected Yield: 70-85%
Protocol 2: General Procedure for Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Biological Evaluation of GPCR Modulators
The biological activity of the synthesized compounds can be evaluated using a variety of in vitro assays.
GPCR Signaling Pathways
GPCRs can signal through various pathways, most commonly involving G-proteins that modulate the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃). Another important pathway involves the recruitment of β-arrestin.
Protocol 3: β-Arrestin Recruitment Assay for GPR55 Antagonists
This assay is used to determine the ability of a compound to block the agonist-induced recruitment of β-arrestin to the GPCR.
Materials:
-
U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein
-
GPR55 agonist (e.g., L-α-lysophosphatidylinositol, LPI)
-
Test compounds (synthesized GPR55 antagonists)
-
Assay buffer
-
High-content imaging system
Procedure:
-
Seed the U2OS cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds or vehicle for 30 minutes.
-
Add the GPR55 agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) to the wells.
-
Incubate for 30-60 minutes at 37 °C.
-
Image the cells using a high-content imaging system to visualize the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane.
-
Quantify the β-arrestin recruitment and calculate the IC₅₀ values for the antagonist compounds.
Quantitative Data
The following table presents representative biological data for GPCR modulators synthesized from scaffolds similar to this compound. This data is intended to provide an indication of the potential activities that can be achieved.
| Compound ID | Target GPCR | Assay Type | Activity (IC₅₀/Kᵢ) |
| Analog 1 | GPR55 | β-Arrestin Recruitment | 1.2 µM |
| Analog 2 | Dopamine D₂ Receptor | Radioligand Binding | 50 nM |
| Analog 3 | Serotonin 5-HT₂A Receptor | Calcium Mobilization | 250 nM |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel GPCR modulators. Its straightforward synthesis and the presence of multiple functionalization points allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this scaffold in their drug discovery programs targeting a wide range of GPCRs.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of the versatile building block, 1-(5-bromopyridin-2-yl)piperidin-4-ol. This compound serves as a key intermediate in the synthesis of a diverse range of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. The substitution on the pyridine ring allows for the introduction of various functionalities through well-established cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The piperidin-4-ol moiety offers a handle for further structural modifications.
Synthesis of this compound
A reliable method for the synthesis of the title compound involves the nucleophilic aromatic substitution of a dihalopyridine with piperidin-4-ol. A representative procedure is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromopyridine
-
Piperidin-4-ol
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,5-dibromopyridine (1.0 eq), piperidin-4-ol (1.2 eq), and diisopropylethylamine (2.5 eq).
-
Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the bromopyridine and various aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under typical conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O | 110 | 10 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 70-80 |
Yields are representative for analogous systems and may vary for this specific substrate.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Pyridines
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 - 2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, XPhos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The following table presents typical yields for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP (2/4) | NaOt-Bu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂/XPhos (1.5/3) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/4) | Cs₂CO₃ | Toluene | 90 | 18 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂/BINAP (2/4) | NaOt-Bu | 1,4-Dioxane | 100 | 16 | 85-95 |
Yields are representative for analogous systems and may vary for this specific substrate.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., THF, DMF, acetonitrile)
Procedure:
-
In a reaction vessel, dissolve this compound, the palladium catalyst, and the copper(I) salt in the chosen solvent.
-
Add the base and the terminal alkyne.
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-80°C) until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The following table provides representative yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | RT | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 10 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 16 | 70-80 |
Yields are representative for analogous systems and may vary for this specific substrate.
Caption: Sonogashira Catalytic Cycle.
Biological Context and Applications
Piperidine and pyridine moieties are prevalent scaffolds in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] The ability to functionalize the this compound core through these reliable cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. Derivatives of aryl-substituted piperidines have been investigated for a range of biological activities, including as anticancer, anti-tuberculosis, and central nervous system active agents.[2][3] The protocols outlined herein provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
Application Notes and Protocols: Derivatization of the Hydroxyl Group of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The heterocyclic compound 1-(5-Bromopyridin-2-yl)piperidin-4-ol serves as a significant building block in the field of medicinal chemistry. The presence of both a pyridine and a piperidine ring makes it a privileged scaffold, frequently encountered in the structure of pharmacologically active molecules.[1][2] The secondary hydroxyl group at the 4-position of the piperidine ring is a prime site for chemical modification. Derivatization at this position allows for the fine-tuning of critical drug-like properties, including lipophilicity, metabolic stability, and target engagement. By introducing a variety of functional groups, researchers can explore new chemical space and optimize lead compounds for enhanced therapeutic efficacy.
This document provides detailed application notes and standardized protocols for three fundamental derivatization reactions of the hydroxyl group of this compound: esterification, etherification, and carbamate formation. These transformations can yield novel derivatives with potential applications across various therapeutic areas, including the development of analgesics and enzyme inhibitors.[3]
Derivatization Strategies and Applications
The modification of the hydroxyl group on the piperidin-4-ol core can be achieved through several reliable synthetic methodologies. The selection of a particular strategy depends on the desired final compound and its intended biological application.
Esterification
The conversion of the hydroxyl group to an ester is a common strategy to introduce a wide range of functionalities. This is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a suitable base. Acyl chlorides, in conjunction with a tertiary amine like triethylamine or a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), provide a straightforward and efficient route to the corresponding esters.
Etherification
The Williamson ether synthesis is a classic and highly effective method for the formation of an ether linkage.[4][5][6][7] This SN2 reaction involves the deprotonation of the alcohol with a strong base to generate a nucleophilic alkoxide, which subsequently displaces a halide from an alkyl halide. Sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly employed for the deprotonation step.
Carbamate Formation
The formation of a carbamate linkage introduces a functional group capable of participating in hydrogen bonding, which can be crucial for target binding. A highly efficient method for carbamate synthesis is the reaction of the alcohol with an isocyanate. This reaction generally proceeds under mild conditions and often does not require a catalyst. An alternative approach involves the reaction with a carbamoyl chloride in the presence of a base. Carbamate derivatives are of significant interest in drug design for their unique electronic and steric properties.[8]
Experimental Protocols
The following protocols are presented as general methodologies and may necessitate optimization based on the specific substrate and desired scale of the reaction.
Protocol 1: Esterification via Acyl Chloride
This protocol provides a general procedure for the synthesis of an ester derivative, exemplified by the preparation of 1-(5-Bromopyridin-2-yl)piperidin-4-yl acetate.
Reaction Scheme:
(A diagram showing the chemical reaction)
Materials:
-
This compound
-
Acyl Chloride (e.g., Acetyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the dropwise addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data for Analogous Esterifications:
| Acylating Agent | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Propionyl chloride | Et₃N | DCM | 3 | Room Temp. | 70-80 | [9] |
| Acetic anhydride | DMAP (cat.) | DCM | 2 | Room Temp. | >95 | [10] |
Protocol 2: Williamson Ether Synthesis
This protocol details a general method for the preparation of an ether derivative, using the synthesis of 4-alkoxy-1-(5-bromopyridin-2-yl)piperidine as an example.
Reaction Scheme:
(A diagram showing the chemical reaction)
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data for Analogous Williamson Ether Syntheses:
| Alkylating Agent | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Benzyl bromide | NaH | THF/DMF | 16 | Room Temp. | 50-95 | [4] |
| Ethyl iodide | NaH | THF | 12 | Room Temp. | 50-95 | [4] |
Protocol 3: Carbamate Formation via Isocyanate
This protocol outlines the synthesis of a carbamate derivative through the reaction with an isocyanate.
Reaction Scheme:
(A diagram showing the chemical reaction)
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes (for precipitation)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If the product is a solid, triturate the residue with hexanes to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.
Representative Quantitative Data for Analogous Carbamate Formations:
| Isocyanate | Catalyst/Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Methyl isocyanate | None | DCM | 4 | Room Temp. | >90 | General Method |
| Phenyl isocyanate | None | THF | 2 | Room Temp. | >95 | General Method |
Visualizations
General Derivatization Workflow
Caption: Workflow for the derivatization of this compound.
Logical Relationship in Lead Optimization
Caption: Logical flow of lead optimization via derivatization.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ester synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols: The Role of 1-(5-Bromopyridin-2-yl)piperidin-4-ol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromopyridin-2-yl)piperidin-4-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a bromopyridine ring linked to a piperidinol core, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of the bromine atom offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The piperidinol moiety can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-stacking and coordination with metal ions in metalloenzymes.
Despite its potential, a comprehensive review of the current scientific literature and patent databases reveals that specific, well-characterized bioactive molecules directly synthesized from this compound with detailed public data on their biological activity, experimental protocols, and associated signaling pathways are limited. Much of the available information pertains to its synthesis or the biological activities of structurally related analogues.
This document aims to provide an overview of the potential applications of this building block based on the activities of similar compounds and to outline general synthetic protocols that can be employed for the generation of novel derivatives.
Potential Therapeutic Applications
Based on the pharmacological activities of structurally related pyridine and piperidine-containing molecules, derivatives of this compound could be explored for, but are not limited to, the following therapeutic areas:
-
Oncology: The pyridine and piperidine scaffolds are present in numerous kinase inhibitors. By modifying the this compound core, it is plausible to design inhibitors of various kinases implicated in cancer progression, such as PI3K, mTOR, and others.
-
Neuroscience: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. Derivatives could be synthesized and evaluated for their potential as antipsychotics, antidepressants, or agents for other central nervous system disorders.
-
Infectious Diseases: Heterocyclic compounds containing pyridine and piperidine rings have shown promise as antibacterial and antiviral agents.
General Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound. These are intended as a starting point and would require optimization for specific target molecules.
Synthesis of this compound Derivatives via Suzuki Coupling
This protocol describes a general method for the functionalization of the bromopyridine moiety via a Suzuki-Miyaura cross-coupling reaction.
Diagram of the Experimental Workflow:
Caption: General workflow for Suzuki coupling of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Diagram of the Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Synthesized test compounds
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Data Presentation
Table 1: In Vitro Biological Activity of this compound Derivatives
| Compound ID | R-Group (at C5 of Pyridine) | Target Kinase | IC50 (nM) |
| Example-1 | Phenyl | Kinase A | Data |
| Example-2 | 4-Fluorophenyl | Kinase A | Data |
| Example-3 | Thiophen-2-yl | Kinase A | Data |
| Example-4 | Phenyl | Kinase B | Data |
| Example-5 | 4-Fluorophenyl | Kinase B | Data |
| Example-6 | Thiophen-2-yl | Kinase B | Data |
Signaling Pathway Visualization
Should a synthesized derivative of this compound be identified as a potent inhibitor of a specific kinase, for instance, a component of the PI3K/Akt/mTOR pathway, the following diagram illustrates the potential point of intervention.
Diagram of a Hypothetical Kinase Inhibition:
Caption: Potential inhibition of the PI3K pathway by a derivative.
Conclusion
This compound represents a promising starting material for the development of novel bioactive molecules. While specific examples with detailed biological data are currently scarce in publicly accessible literature, the general protocols and conceptual frameworks provided here offer a foundation for researchers to explore the potential of this versatile chemical scaffold in drug discovery. Further research and publication of data are necessary to fully elucidate the value of this building block in the synthesis of new therapeutic agents.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with various arylboronic acids. The resulting 1-(5-arylpyridin-2-yl)piperidin-4-ol derivatives are of significant interest in drug discovery. The described methodology is based on established procedures for the coupling of 2-bromopyridines, offering a robust and versatile route to a library of novel compounds.[1][2][3]
Reaction Scheme
A general representation of the Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions are based on commonly employed methods for similar substrates.[4][5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
The flask is sealed with a rubber septum and purged with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask against a positive flow of the inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the bromo-pyridine is typically in the range of 0.1-0.2 M.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 1-(5-arylpyridin-2-yl)piperidin-4-ol.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is representative and based on published results for structurally similar bromo-pyridines.[1][4]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-(5-Phenylpyridin-2-yl)piperidin-4-ol | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperidin-4-ol | 80-95 |
| 3 | 3-Chlorophenylboronic acid | 1-(5-(3-Chlorophenyl)pyridin-2-yl)piperidin-4-ol | 70-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(5-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)piperidin-4-ol | 65-80 |
| 5 | Thiophen-2-ylboronic acid | 1-(5-(Thiophen-2-yl)pyridin-2-yl)piperidin-4-ol | 60-75 |
| 6 | Pyridin-3-ylboronic acid | 1-(5-(Pyridin-3-yl)pyridin-2-yl)piperidin-4-ol | 55-70 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of 1-(5-arylpyridin-2-yl)piperidin-4-ol derivatives.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The 1-(5-Bromopyridin-2-yl)piperidin-4-ol Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(5-Bromopyridin-2-yl)piperidin-4-ol scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features for the development of novel therapeutic agents. This heterocyclic structure combines a bromine-substituted pyridine ring with a piperidin-4-ol moiety, providing opportunities for diverse chemical modifications to optimize pharmacological properties. The pyridine ring can participate in various interactions with biological targets, while the piperidinol group can be functionalized to modulate solubility, metabolic stability, and target engagement. The bromine atom serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This scaffold has been explored in the context of various therapeutic areas, including oncology, infectious diseases, and inflammation.
Data Presentation
The following table summarizes quantitative data for representative compounds featuring the broader 1-(substituted-pyridin-2-yl)piperidin-4-ol motif, highlighting the potential of the core scaffold in various therapeutic applications.
| Compound ID | Target | Assay | IC50 / MIC | Reference |
| 1a | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Kinase Inhibition Assay | ~18 µM | [1] |
| 4b | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | >10 µg/mL | [2][3] |
| 4f | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | >10 µg/mL | [2][3] |
| Compound 21 | Urease | Enzyme Inhibition Assay | IC50 = 2.14 ± 0.002 µM | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related pyrimidine analog.
Materials:
-
2,5-Dibromopyridine
-
Piperidin-4-ol
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in acetonitrile, add piperidin-4-ol (1.2 eq) and N,N-diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.
In Vitro Kinase Inhibition Assay (Example: MSK1)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human MSK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Crosstide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant MSK1 enzyme, and the substrate peptide dissolved in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Caption: Synthetic and biological evaluation workflow.
Caption: Putative MSK1 signaling pathway inhibition.
References
Synthesis of Novel Heterocycles from 1-(5-Bromopyridin-2-yl)piperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from the versatile starting material, 1-(5-Bromopyridin-2-yl)piperidin-4-ol. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, to generate libraries of potential pharmacologically active molecules. Piperidine and pyridine moieties are prevalent scaffolds in numerous approved drugs, and their combination in the starting material offers a valuable platform for drug discovery.[1][2][3][4]
Overview of Synthetic Strategies
The bromine atom on the pyridine ring of this compound serves as a key functional handle for derivatization through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 5-position of the pyridine ring, leading to the generation of diverse chemical entities with potential therapeutic applications.
The two primary synthetic pathways explored in this application note are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of 5-aryl- and 5-heteroaryl-substituted pyridinyl-piperidin-4-ol derivatives.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, facilitating the synthesis of 5-amino-substituted pyridinyl-piperidin-4-ol derivatives.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. All reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Synthesis of 1-(5-Arylpyridin-2-yl)piperidin-4-ol via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 1-(5-Phenylpyridin-2-yl)piperidin-4-ol | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperidin-4-ol | 82 | >98 |
| 3 | 3-Fluorophenylboronic acid | 1-(5-(3-Fluorophenyl)pyridin-2-yl)piperidin-4-ol | 78 | >97 |
Table 1: Representative yields and purities for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Synthesis of 1-(5-(Arylamino)pyridin-2-yl)piperidin-4-ol via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 (0.02 eq.) and XPhos (0.04 eq.) in a small amount of toluene.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | 1-(5-(Phenylamino)pyridin-2-yl)piperidin-4-ol | 75 | >97 |
| 2 | Morpholine | 1-(5-(Morpholino)pyridin-2-yl)piperidin-4-ol | 88 | >99 |
| 3 | Benzylamine | 1-(5-(Benzylamino)pyridin-2-yl)piperidin-4-ol | 72 | >96 |
Table 2: Representative yields and purities for the Buchwald-Hartwig amination of this compound with various amines.
Signaling Pathways and Logical Relationships
The synthesized novel heterocycles can be screened for their biological activity against various targets. For instance, many kinase inhibitors possess a hinge-binding motif, which could be mimicked by the pyridinyl-piperidine scaffold. The diverse substituents introduced via the described synthetic routes allow for the exploration of the structure-activity relationship (SAR) and optimization of lead compounds.
Caption: Logical workflow from synthesis to drug candidate.
Conclusion
The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel heterocycles from this compound. The application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of chemical space around this privileged scaffold, offering significant opportunities for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The SNAr reaction on an electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier. | - Ensure the reaction mixture reaches and maintains the recommended reflux temperature (typically 80-120 °C, depending on the solvent).- Consider using a higher-boiling solvent such as DMF or DMSO if lower-boiling solvents like acetonitrile are ineffective. |
| 2. Ineffective Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and driving the equilibrium towards the product. | - Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in sufficient excess (2-3 equivalents).- Stronger inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, particularly in polar aprotic solvents. | |
| 3. Poor Quality Starting Materials: Impurities in 5-bromo-2-chloropyridine or piperidin-4-ol can interfere with the reaction. | - Verify the purity of starting materials by NMR or LC-MS.- Purify starting materials if necessary (e.g., recrystallization or column chromatography). | |
| 4. Reaction Not Gone to Completion: The reaction may require a longer duration for completion. | - Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time if starting materials are still present. | |
| Formation of Significant Side Products | 1. Dialkylation of Piperidin-4-ol: The secondary amine of the product can potentially react with another molecule of 5-bromo-2-chloropyridine, though this is less likely under standard conditions. | - Use a slight excess of piperidin-4-ol (1.1-1.2 equivalents) to favor the formation of the desired mono-arylated product. |
| 2. Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react with the starting materials. | - Use a more inert solvent like dioxane or toluene, especially for prolonged heating. | |
| 3. O-Arylation: The hydroxyl group of piperidin-4-ol could potentially compete with the secondary amine for reaction, though N-arylation is generally favored. | - This is generally not a significant issue due to the higher nucleophilicity of the secondary amine. If observed, consider protecting the hydroxyl group, though this adds extra synthetic steps. | |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The product and unreacted 5-bromo-2-chloropyridine may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Consider an acidic wash of the organic extract to remove any unreacted piperidin-4-ol before chromatography. |
| 2. Presence of Baseline Impurities: Highly polar impurities may streak on the silica gel column. | - A pre-column filtration through a small plug of silica gel can help remove some baseline impurities.- Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most common and often highest-yielding method is a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-bromo-2-chloropyridine and piperidin-4-ol. A similar reaction for the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol has been reported with a 99% yield, suggesting this is a highly effective method.[1]
Q2: What are the key reaction parameters to control for a successful SNAr synthesis?
A2: The key parameters are:
-
Temperature: Refluxing conditions are typically required.
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is essential.
-
Solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is generally used.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions.
Q3: Can I use 2,5-dibromopyridine instead of 5-bromo-2-chloropyridine?
A3: Yes, 2,5-dibromopyridine can be used. However, the reactivity of the C-Br bond at the 2-position is generally lower than a C-Cl bond in SNAr reactions on pyridine rings. Therefore, more forcing conditions (higher temperature, stronger base, or longer reaction time) may be required.
Q4: Is a Buchwald-Hartwig amination a viable alternative for this synthesis?
A4: Yes, a Buchwald-Hartwig amination is a powerful alternative, especially if the SNAr reaction fails or gives low yields. This palladium-catalyzed cross-coupling reaction can be very effective for forming C-N bonds with heteroaryl halides.
Q5: What are the typical conditions for a Buchwald-Hartwig amination in this context?
A5: Typical conditions would involve:
-
Palladium Catalyst: A palladium precursor like Pd2(dba)3 or Pd(OAc)2.
-
Ligand: A bulky, electron-rich phosphine ligand such as Xantphos, RuPhos, or BrettPhos.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: An anhydrous, aprotic solvent like toluene, dioxane, or THF.
-
Inert Atmosphere: A strict inert atmosphere is crucial for the stability of the catalyst.
Q6: How can I effectively purify the final product?
A6: The most common method for purifying this compound is silica gel column chromatography. A typical solvent system would be a gradient of ethyl acetate in hexane or dichloromethane. Recrystallization from a suitable solvent system can also be an effective final purification step.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the high-yielding synthesis of the analogous 1-(5-Bromopyrimidin-2-yl)-4-piperidinol.[1]
Materials:
-
5-Bromo-2-chloropyridine (1.0 eq)
-
Piperidin-4-ol (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (or DMF/DMSO)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloropyridine and piperidin-4-ol.
-
Add acetonitrile (or another suitable polar aprotic solvent) to dissolve the reactants.
-
Add triethylamine or DIPEA to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Protocol 2: Buchwald-Hartwig Amination (Alternative Method)
This is a general protocol and may require optimization for this specific reaction.
Materials:
-
5-Bromo-2-chloropyridine (or 2,5-dibromopyridine) (1.0 eq)
-
Piperidin-4-ol (1.2 eq)
-
Pd2(dba)3 (1-5 mol%) or Pd(OAc)2 (2-10 mol%)
-
Xantphos (or other suitable ligand) (1.1-1.2 eq relative to Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)
-
Anhydrous toluene (or dioxane)
-
Anhydrous workup solvents (e.g., ethyl acetate, water)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate (for chromatography)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene to the flask.
-
In a separate flask, dissolve 5-bromo-2-chloropyridine and piperidin-4-ol in anhydrous toluene.
-
Transfer the solution of the aryl halide and amine to the flask containing the catalyst system via cannula.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding water carefully.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the SNAr synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of the synthesis.
References
Purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" by silica gel chromatography
Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound using silica gel chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the silica gel chromatography of this compound and related heterocyclic compounds.
Q1: My compound is streaking or tailing badly on the TLC plate and the column. What can I do?
A1: Streaking or tailing is a common issue with amine-containing compounds like your target molecule due to strong interactions with the acidic silanol groups on the silica gel surface.
-
Cause: The basic nitrogen atom in the piperidine and pyridine rings can interact strongly with the acidic silica gel.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase.[1] For acid-sensitive compounds, adding triethylamine (0.1–2.0%) or a solution of ammonia in methanol (1–10%) to the eluent can significantly improve peak shape by neutralizing the acidic sites on the silica.[1]
Q2: I'm having trouble getting good separation between my product and impurities. How can I optimize the mobile phase?
A2: Achieving good separation requires a solvent system that provides a differential partitioning of the components in your mixture. The goal is to find a mobile phase that yields a retention factor (Rf) for your target compound of approximately 0.3-0.4 on a TLC plate.
-
Cause: The polarity of the eluent may not be optimal. If your compound stays near the baseline, the eluent is not polar enough.[1] If it moves with the solvent front, the eluent is too polar.[1]
-
Solution: Start with a common solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane and systematically vary the ratio. For highly polar compounds, a system like Dichloromethane/Methanol is often a good starting point. If separation is still poor, consider a three-component solvent system to fine-tune the polarity.
Q3: My product seems to be stuck on the column, and the recovery is very low. Why is this happening?
A3: Low recovery can be due to several factors, including irreversible adsorption onto the silica gel or decomposition during the purification process.
-
Cause 1: High Polarity: The compound is highly polar and requires a very strong solvent to elute.
-
Solution 1: Gradually increase the polarity of your mobile phase (gradient elution). If your compound is still retained, flushing the column with a highly polar solvent like 10-20% Methanol in Dichloromethane (with a basic modifier) may be necessary.
-
Cause 2: Decomposition: The compound may be unstable on silica gel.[2] Pyridine derivatives can be sensitive to the acidic nature of standard silica gel.
-
Solution 2: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it (a "spot test").[3] Alternatively, perform a 2D TLC to check for degradation products, which will appear below the diagonal.[2][3] If decomposition is confirmed, consider deactivating the silica gel by pre-treating it with triethylamine or using an alternative stationary phase like neutral alumina.[2]
Q4: The crude material is not very soluble in the chromatography eluent. How should I load it onto the column?
A4: Loading a sample that is poorly soluble in the mobile phase can lead to poor separation and band broadening.[4]
-
Cause: The sample is dissolved in a solvent much stronger than the mobile phase or is not fully dissolved.
-
Solution: Dry Loading: This is the preferred method for samples with poor solubility.[4] Dissolve your crude product in a suitable solvent (e.g., Dichloromethane or Methanol), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.[4]
Q5: I ran the column, but I can't find my compound in any of the fractions. What could have gone wrong?
A5: This frustrating situation can arise from several potential errors.
-
Cause 1: Decomposition: The compound degraded on the column and will not elute.[2]
-
Solution 1: Check for compound stability on silica as described in Q3.
-
Cause 2: Eluted in the Solvent Front: If the initial mobile phase was too polar, the compound may have eluted very quickly in the first few fractions.[2]
-
Solution 2: Always check the first fractions collected, even if they appear empty by TLC under standard visualization.
-
Cause 3: Fractions are Too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC.[2]
-
Solution 3: Try concentrating a few fractions in the expected elution range and re-spot them on a TLC plate.[2][5]
-
Cause 4: Incorrect Solvent System: You may have accidentally prepared the mobile phase incorrectly (e.g., inverted the ratio of polar to non-polar solvent).[2]
-
Solution 4: Double-check the solvent bottles and your calculations.[2]
Data Presentation
Table 1: Recommended Mobile Phase Systems
This table provides starting points for developing a suitable mobile phase for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude material.
| Mobile Phase System | Ratio (v/v) | Polarity | Comments |
| Dichloromethane (DCM) / Methanol (MeOH) | 98:2 to 90:10 | Medium to High | A good starting point for polar heterocyclic compounds. |
| Ethyl Acetate (EtOAc) / Hexanes | 50:50 to 100:0 | Medium | May be suitable if impurities are significantly less polar. |
| DCM / MeOH / Triethylamine (TEA) | 95:4.5:0.5 | Medium-High (Basic) | Recommended to prevent tailing and improve peak shape. |
| DCM / (10% NH₃ in MeOH) | 95:5 | Medium-High (Basic) | An alternative basic modifier to prevent streaking.[1] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking / Tailing | Acidic silica interacting with basic compound. | Add a basic modifier (e.g., 0.5% TEA or NH₃) to the eluent.[1] |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent ratio using TLC. Aim for a product Rf of 0.3-0.4. |
| Low or No Recovery | Compound is too polar; Decomposition on silica. | Use a stronger eluent (gradient); Test for stability and consider using neutral alumina or deactivated silica.[2] |
| Band Broadening | Improper column packing; Poor sample solubility. | Ensure the column is packed uniformly without air pockets; Use the dry loading technique for poorly soluble samples.[4][6] |
| Compound Not Eluting | Eluent is not polar enough; Decomposition. | Increase eluent polarity; Check for stability on silica.[2] |
Experimental Protocols
Detailed Methodology for Silica Gel Chromatography
1. Materials and Equipment:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Mobile phase solvents (e.g., Dichloromethane, Methanol, Triethylamine)
-
Crude this compound
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp for visualization
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM/MeOH). The consistency should be like a thin milkshake.
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the sides of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more mobile phase as needed, ensuring the solvent level never drops below the top of the silica bed.[4]
-
Once the silica has settled into a stable bed, add a thin protective layer of sand on top.
3. Sample Loading:
-
Wet Loading (for soluble samples):
-
Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like pure DCM.[4]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the sand layer, ensuring not to disturb the silica bed.[4]
-
Drain the sample into the silica bed, then carefully add a small amount of fresh mobile phase to wash the sides and ensure all the sample enters the silica.
-
-
Dry Loading (recommended):
-
Dissolve the crude sample in a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 10-20x the sample weight) to the solution.[4]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[4]
-
Drain the solvent in the column to the level of the sand.
-
Carefully add the silica-adsorbed sample to the top of the column, creating a uniform layer.
-
Gently add a new protective layer of sand on top of the sample layer.
-
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or inert gas if performing flash chromatography. Maintain a consistent flow rate.
-
Monitor the separation by collecting small, equally sized fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. A common gradient would be increasing the percentage of Methanol in Dichloromethane from 2% to 10%.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for silica gel chromatography purification.
Caption: A logical decision tree for troubleshooting common chromatography issues.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-2-yl)piperidin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: The most common and effective coupling reactions for this substrate are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation (e.g., coupling with boronic acids or esters) and the Buchwald-Hartwig amination for C-N bond formation (e.g., coupling with amines, amides, or carbamates).
Q2: Why can 2-bromopyridine substrates be challenging in cross-coupling reactions?
A2: 2-Bromopyridines can be challenging substrates in cross-coupling reactions for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, 2-pyridyl organometallic reagents, particularly boronic acids, can be unstable.[1] These factors can lead to lower yields and the need for careful optimization of reaction conditions.
Q3: What are the key parameters to consider when optimizing a coupling reaction with this substrate?
A3: The key parameters to optimize are the choice of palladium catalyst (and precatalyst), ligand, base, solvent, temperature, and reaction time. The interplay between these factors is crucial for achieving high yields and purity. Thorough degassing of the reaction mixture to remove oxygen is also critical to prevent catalyst deactivation.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1.1: Inactive Catalyst
-
Solution: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃. Also, ensure that the catalyst and ligand are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by oxygen.
Possible Cause 1.2: Inappropriate Ligand
-
Solution: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective. For Suzuki-Miyaura couplings, ligands such as SPhos, RuPhos, or phosphine oxides can be successful.[1] A screening of different ligands may be necessary to find the optimal one for your specific coupling partners.
Possible Cause 1.3: Incorrect Base
-
Solution: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. For Suzuki-Miyaura couplings, weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often employed. The solubility of the base in the reaction solvent is also a critical factor.
Possible Cause 1.4: Poor Substrate Quality
-
Solution: Ensure the purity of your this compound and the coupling partner. Impurities can poison the catalyst.
Issue 2: Formation of Side Products
Possible Cause 2.1: Homocoupling of the Coupling Partner
-
Solution: Homocoupling of the boronic acid in Suzuki reactions can occur. This can sometimes be suppressed by adjusting the stoichiometry of the reactants, using a different palladium source, or modifying the reaction temperature.
Possible Cause 2.2: Protodebromination (Loss of Bromine)
-
Solution: The bromine atom on the pyridine ring can be replaced by a hydrogen atom, leading to a debrominated side product. This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by optimizing the choice of base and solvent.
Issue 3: Difficulty in Product Purification
Possible Cause 3.1: Co-elution with Starting Materials or Side Products
-
Solution: If the product is difficult to separate from starting materials or byproducts by column chromatography, consider derivatizing the hydroxyl group of your product to alter its polarity. Alternatively, recrystallization or preparative HPLC may be necessary.
Possible Cause 3.2: Residual Palladium in the Final Product
-
Solution: Residual palladium can be removed by treating the crude product with a scavenger resin or by performing an aqueous wash with a solution of a chelating agent like EDTA.
Data Presentation: Starting Points for Reaction Optimization
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with 2-bromopyridine substrates. These should be considered as starting points for optimization for your specific reaction.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | Pd(dppf)Cl₂ (3-5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos (2-6 mol%) | PPh₃ (6-10 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | DMF |
| Temperature | 80-110 °C | 90-120 °C | 100-140 °C |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ (1-3 mol%) | Pd₂(dba)₃ (1-2 mol%) | [Pd(allyl)Cl]₂ (1-2 mol%) |
| Ligand | BINAP (1.5-4 mol%) | Xantphos (2-4 mol%) | BrettPhos (2-4 mol%) |
| Base | NaOtBu (1.2-2 equiv.) | K₃PO₄ (2-3 equiv.) | LiHMDS (1.5-2.5 equiv.) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 90-120 °C | 100-130 °C | 80-110 °C |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the ligand (if required).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Add this compound (1.0 equiv.), the amine coupling partner (1.1 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the required time (e.g., 4-18 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
Caption: A simplified GPR119 signaling pathway, a potential target for derivatives.
References
Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol".
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product contains unreacted starting materials (2,5-dibromopyridine and/or piperidin-4-ol). | Incomplete reaction or inefficient removal during work-up. | Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the less polar 2,5-dibromopyridine, and gradually increasing the polarity to elute the product. Piperidin-4-ol is highly polar and should remain on the baseline or be washed out with a highly polar solvent system. |
| Presence of a side-product with a mass corresponding to the addition of two piperidin-4-ol moieties to the pyridine ring. | Use of excess piperidin-4-ol or prolonged reaction times. | Recrystallization: If the side-product has significantly different solubility, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) may be effective. Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed to separate the desired product from the more polar bis-substituted impurity. |
| Product appears as an oil or fails to crystallize. | Presence of residual solvent or impurities preventing crystallization. | Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. Purification: If trituration fails, purify the oil using column chromatography as described above. |
| Low recovery after column chromatography. | Product is highly polar and adheres strongly to the silica gel. | Solvent System Modification: Add a small amount of a more polar solvent like methanol or a few drops of triethylamine to the elution solvent to improve recovery. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina for compounds sensitive to silica gel. |
| Co-elution of impurities with the product during column chromatography. | Similar polarity of the product and impurities. | Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation. Preparative HPLC: This technique offers higher resolution and is recommended for separating closely related impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Based on the likely synthesis via nucleophilic aromatic substitution between 2,5-dibromopyridine and piperidin-4-ol, the most common impurities are:
-
Unreacted Starting Materials: 2,5-dibromopyridine and piperidin-4-ol.
-
Bis-substituted Byproduct: 2,5-bis(piperidin-4-ol-1-yl)pyridine, formed by the reaction of the product with another equivalent of piperidin-4-ol.
-
Solvent Residues: From the reaction or extraction steps.
Q2: Which purification method is most suitable for obtaining high-purity this compound?
A2: The choice of purification method depends on the scale and the required purity.
-
Column Chromatography: This is the most common and effective method for routine purification to remove baseline impurities and unreacted starting materials.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an efficient method for removing impurities on a larger scale.
-
Preparative HPLC: For achieving the highest purity (>99%), preparative HPLC is the recommended method, especially for separating structurally similar impurities.
Q3: What are the recommended conditions for column chromatography?
A3: A typical protocol for silica gel column chromatography is as follows:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The exact gradient should be optimized based on TLC analysis.
-
Sample Loading: The crude product should be dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the column.
Q4: Can you provide a starting point for a preparative HPLC method?
A4: For polar, aromatic compounds like this compound, a reverse-phase preparative HPLC method is suitable.
-
Column: A C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed.
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of dichloromethane.
-
Loading: Carefully apply the sample solution to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical purity and yield data for different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Yield Loss (Typical) |
| Recrystallization | 85-95% | 98-99.5% | 10-30% |
| Column Chromatography | 70-90% | >97% | 15-40% |
| Preparative HPLC | >90% | >99.5% | 20-50% |
Visualizations
References
Technical Support Center: Suzuki Reactions with "1-(5-Bromopyridin-2-yl)piperidin-4-ol"
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving "1-(5-Bromopyridin-2-yl)piperidin-4-ol". This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not proceeding, or the yield is very low. What are the most common initial steps to troubleshoot this?
A1: When facing low or no conversion, it is crucial to systematically evaluate the fundamental components of your reaction. First, verify the quality and purity of your starting materials, including the boronic acid or ester, as they can degrade over time. Ensure that your palladium catalyst and ligand are active and have been stored under appropriate inert conditions. The choice of base is also critical; for pyridine-containing substrates, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Finally, rigorously degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions such as the homocoupling of the boronic acid.[1][2]
Q2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or when the catalytic cycle is slow.[2] To mitigate this, ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.[1] Using a pre-catalyst or ensuring the rapid generation of the active Pd(0) species can also help. Additionally, adjusting the stoichiometry to use a slight excess of the bromide component can sometimes reduce the likelihood of boronic acid homocoupling.
Q3: I am seeing a significant amount of protodeboronation (hydrolysis of the boronic acid). What conditions can I change to prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common decomposition pathway, especially with electron-deficient or some heteroaryl boronic acids. To reduce this side reaction, you can try using a less nucleophilic base, such as KF or K₂CO₃. Running the reaction at a lower temperature can also be beneficial. Alternatively, using a more stable boronic acid derivative, like a pinacol ester (Bpin) or a trifluoroborate salt, can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
Q4: Can the piperidinol moiety in my substrate interfere with the reaction?
A4: The free hydroxyl group on the piperidine ring and the nitrogen atoms in the pyridine and piperidine rings can potentially coordinate to the palladium center, which might inhibit catalysis. While often not a prohibitive issue, if you suspect catalyst inhibition, you could consider protecting the hydroxyl group as a silyl ether or another suitable protecting group. However, many Suzuki reactions tolerate free hydroxyl and amino groups. For instance, studies on similar amino-substituted bromopyridines have shown successful couplings without protection.[1] It is often more productive to first optimize other reaction parameters like the catalyst, ligand, and base.
In-depth Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Very Low Conversion | 1. Inactive catalyst. 2. Inappropriate base. 3. Poor quality of boronic acid. 4. Insufficient degassing (oxygen present). 5. Low reaction temperature. 6. Incompatible solvent. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[1] 3. Use a fresh, high-purity boronic acid or a more stable boronic ester. 4. Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).[1] 5. Increase the reaction temperature in increments (e.g., 80 °C, 100 °C). 6. Try different solvent systems like 1,4-dioxane/water, toluene/water, or DMF/water. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow oxidative addition step. 3. High concentration of boronic acid. | 1. Ensure rigorous exclusion of oxygen from the reaction.[2] 2. Use a more electron-rich ligand to accelerate oxidative addition. 3. Use a boronic ester for slow release or add the boronic acid portion-wise. |
| Protodeboronation of Boronic Acid | 1. Harsh basic conditions. 2. High reaction temperature. 3. Presence of excess water. 4. Unstable boronic acid. | 1. Use a milder base like KF or K₂CO₃. 2. Lower the reaction temperature. 3. Use an anhydrous solvent system if compatible with the chosen base. 4. Switch to a more stable boronic acid derivative (e.g., pinacol ester, MIDA ester, or trifluoroborate salt). |
| Dehalogenation of the Bromopyridine | 1. Presence of a hydrogen source (e.g., solvent, water, or base). 2. Slow transmetalation step. | 1. Use an aprotic solvent. 2. Ensure the base is fully dissolved. 3. Use a more reactive boronic acid or a different ligand to accelerate transmetalation. |
| Complex Mixture of Products / Poor Mass Balance | 1. Decomposition of starting materials or product. 2. Multiple side reactions occurring. | 1. Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction by TLC or LC-MS. 2. Systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to find cleaner conditions. |
Detailed Experimental Protocol
The following is a representative experimental protocol for a Suzuki-Miyaura coupling of a substrate similar to this compound, based on procedures reported for related 2-substituted-5-bromopyridines.[1]
Reaction: Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with an Arylboronic Acid.
Materials:
-
N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for Suzuki couplings of various 2-substituted-5-bromopyridines with different arylboronic acids, providing a baseline for expected outcomes.
| Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 | [1] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 80 | [1] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 72 | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | i-PrOH/H₂O (1:1) | 80 | 0.75 | 94 | [3] |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | i-PrOH/H₂O (1:1) | 80 | 1 | 92 | [3] |
Visualizations
Suzuki Reaction Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Suzuki Reactions
Caption: Decision-making flowchart for troubleshooting common Suzuki reaction issues.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem for "this compound"?
A1: Debromination is a chemical reaction that involves the cleavage of a carbon-bromine bond, replacing the bromine atom with a hydrogen atom.[1] For "this compound," this results in the formation of the undesired byproduct "1-(Pyridin-2-yl)piperidin-4-ol." This is problematic as it consumes the starting material, complicates the purification of the desired product, and reduces the overall yield of subsequent reactions where the bromine atom is essential for further functionalization (e.g., cross-coupling reactions).
Q2: What are the common causes of debromination for this compound?
A2: Debromination of aryl bromides like "this compound" can be triggered by several factors:
-
Reductive Conditions: The presence of reducing agents, either added intentionally or generated in situ, is a primary cause. This is particularly common in palladium-catalyzed cross-coupling reactions where hydride sources can lead to a reductive dehalogenation side reaction.[2][3]
-
Catalyst Choice: Certain palladium catalysts, especially when used with specific ligands, can promote hydrodehalogenation.[4] The active Pd(0) species can react with sources of hydride in the reaction mixture.[2]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of solvent and base can significantly influence the rate of debromination.[5][6] Solvents like DMF and dioxane have been observed to promote more dehalogenation than toluene in some cases.[5]
-
Photochemical Instability: Some brominated aromatic compounds are sensitive to light and can undergo photochemical degradation, leading to the cleavage of the C-Br bond.[7][8]
-
Strong Bases: The use of very strong bases can sometimes induce debromination, potentially through the formation of reactive intermediates.[9][10]
Q3: Is the bromine on the pyridine ring particularly susceptible to removal?
A3: Yes, the electronic properties of the pyridine ring can influence the stability of the carbon-bromine bond. The position of the bromine atom at the 5-position of the pyridine ring makes it susceptible to various substitution and coupling reactions. However, like other aryl halides, it is prone to reductive cleavage under certain conditions commonly employed in these transformations.[11][12] The reactivity is a balance between the inherent strength of the C-Br bond and the specific reaction conditions employed.[12]
Q4: How can I detect and quantify the amount of debrominated impurity in my sample?
A4: The presence of the debrominated impurity, "1-(Pyridin-2-yl)piperidin-4-ol," can be detected and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the presence of the byproduct. The debrominated compound will likely have a different Rf value.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the debrominated impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of the impurity by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the impurity by observing the characteristic signals of the unsubstituted pyridine ring and the disappearance of signals associated with the bromo-substituted ring. Integration of the respective peaks can be used for quantification.
Troubleshooting Guides
Issue 1: Significant Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
You observe a significant amount (>5%) of the debrominated byproduct "1-(Pyridin-2-yl)piperidin-4-ol" after performing a cross-coupling reaction.
Caption: Troubleshooting workflow for debromination in cross-coupling.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Catalyst/Ligand | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or use a modern pre-catalyst (e.g., G3 or G4 palladacycles). | Bulky ligands can accelerate the desired reductive elimination step over the competing debromination pathway.[5] Modern pre-catalysts are often more stable and efficient, allowing for lower catalyst loading and milder conditions. |
| Suboptimal Solvent | Replace polar aprotic solvents like DMF or dioxane with less coordinating solvents such as toluene, CPME, or 2-MeTHF. | Solvents like DMF can decompose at high temperatures to generate species (e.g., dimethylamine) that can act as hydride donors, leading to reductive dehalogenation.[5][13] |
| High Reaction Temperature | Lower the reaction temperature in 10 °C increments. If using a microwave reactor, consider if the kinetics can be accelerated to avoid prolonged heating.[5] | Debromination often has a higher activation energy than the desired coupling. Reducing the temperature can disproportionately slow the side reaction. |
| Inappropriate Base | Use a milder base. For example, if using a strong base like NaOt-Bu or K₃PO₄, consider switching to Cs₂CO₃ or K₂CO₃. | Very strong bases can sometimes promote dehalogenation.[9] The choice of base should be just sufficient to facilitate the catalytic cycle without causing side reactions. |
| Presence of Water/Oxygen | Ensure all reagents and solvents are anhydrous and the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen).[14] | Water can serve as a proton source for hydrodehalogenation.[4] Oxygen can degrade catalysts leading to side reactions. Rigorous degassing is crucial.[14] |
The following table summarizes hypothetical results from a Suzuki-Miyaura coupling of "this compound" with Phenylboronic Acid, demonstrating the impact of parameter changes on byproduct formation.
| Catalyst (2 mol%) | Ligand (4 mol%) | Solvent | Base (2 eq.) | Temp (°C) | Yield of Desired Product (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ | - | Dioxane | K₂CO₃ | 100 | 65 | 25 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | K₂CO₃ | 100 | 78 | 15 |
| Pd₂(dba)₃ | XPhos | Toluene | K₃PO₄ | 80 | 92 | < 3 |
| XPhos Pd G3 | - | 2-MeTHF | Cs₂CO₃ | 80 | 95 | < 2 |
Issue 2: Debromination Observed During a Reduction Reaction
You are attempting to reduce another functional group on a derivative of "this compound" and observe loss of the bromine atom.
| Potential Cause | Recommended Solution | Rationale |
| Harsh Reducing Agent | Use a milder or more chemoselective reducing agent. For example, replace LiAlH₄ with NaBH₄ or DIBAL-H if reducing an ester. | Strong, non-selective hydrides like LiAlH₄ can reduce aryl halides.[15] The choice of reducing agent must be compatible with the C-Br bond. |
| Catalytic Hydrogenation | Avoid using Pd/C for hydrogenation if other functional groups are present. Consider alternative catalysts like PtO₂ or Raney Nickel under carefully controlled conditions, or use a chemoselective transfer hydrogenation protocol. | Palladium on carbon (Pd/C) is a very effective catalyst for hydrodehalogenation and will readily cleave the C-Br bond.[3][16] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol describes the coupling of "this compound" with 1.2 equivalents of (4-methoxyphenyl)boronic acid.
Materials:
-
This compound (1.0 eq.)
-
(4-methoxyphenyl)boronic acid (1.2 eq.)
-
XPhos Pd G3 pre-catalyst (0.01 eq.)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 eq.)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Anhydrous, deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, and Cesium Carbonate.
-
Seal the flask with a septum and purge with Argon for 15 minutes.
-
Under a positive pressure of Argon, add the XPhos Pd G3 pre-catalyst.
-
Add anhydrous 2-MeTHF and a small amount of water (e.g., 10:1 solvent:water ratio) via syringe.
-
Immerse the flask in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: At each time point, withdraw a ~5 µL aliquot from the reaction mixture using a syringe. Dilute the aliquot immediately in 1 mL of a 1:1 mixture of acetonitrile and water.
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and positive ion mode ESI-MS.
-
-
Analysis: Identify peaks for the starting material, product, and debrominated byproduct based on their retention times and mass-to-charge ratios (m/z). Quantify the relative peak areas to determine the reaction conversion and extent of byproduct formation.
Visualizations
Key Factors Influencing Debromination in Pd-Catalyzed Reactions
Caption: Factors contributing to the debromination side reaction.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chempanda.com [chempanda.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acs.org [acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Welcome to the technical support center for the purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol". This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and alternative purification methods to silica gel chromatography.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of "this compound".
Question: My compound is streaking badly on the silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography. What can I do?
Answer: Streaking of basic compounds like "this compound" on silica gel is a common problem due to strong interactions with the acidic silanol groups. Here are several troubleshooting steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Typically, 0.5-2% triethylamine (Et3N) or ammonia solution (e.g., 25% NH4OH in water, used sparingly in a solvent system like Dichloromethane/Methanol) can neutralize the acidic sites on the silica gel, leading to sharper spots.[1]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase for chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[1] You can perform TLC on alumina plates to develop a suitable solvent system.
-
Use a Buffered Mobile Phase: In some cases, a mobile phase buffered to a slightly basic pH can improve chromatography.
-
Consider Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative for purifying polar, basic compounds.[1]
Question: I am performing column chromatography, but my yield is very low. Where could my compound be going?
Answer: Low recovery from silica gel chromatography can be due to several factors:
-
Irreversible Adsorption: Your compound might be irreversibly binding to the acidic silica gel. The addition of a basic modifier to the eluent, as mentioned above, can help mitigate this.
-
Decomposition on Silica: Some compounds are unstable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely decomposing. In this case, alternative purification methods are recommended.
-
Improper Solvent Polarity: If the eluent is not polar enough, your compound may not be moving off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Careful TLC analysis is crucial to determine the optimal solvent system.
Question: Are there any viable alternatives to column chromatography for purifying "this compound"?
Answer: Yes, several alternative methods can be effective, especially for larger-scale purifications where chromatography can be cumbersome. These include:
-
Acid-Base Extraction: This is a highly effective technique for separating basic compounds from neutral or acidic impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can yield highly pure crystalline material.
-
Distillation: While likely not suitable for this high-boiling point compound, it is a standard technique for lower-boiling point liquids.
Question: How do I perform an acid-base extraction for this compound?
Answer: An acid-base extraction leverages the basicity of the pyridine and piperidine nitrogen atoms. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the crude product in an organic solvent and washing with an acidic aqueous solution. The basic "this compound" will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified compound is extracted back into an organic solvent.
Question: What are some good starting solvents for recrystallizing "this compound"?
Answer: Finding the right recrystallization solvent often requires some experimentation. For N-aryl-4-hydroxypiperidines, common solvent systems include:
-
Single Solvents: Alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone).
-
Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a good solvent (like methanol or dichloromethane) and then slowly add an anti-solvent (like water, hexane, or diethyl ether) until turbidity is observed, followed by cooling.
It is recommended to test solubility in a range of solvents on a small scale before attempting a full recrystallization.
Data Presentation
The following table summarizes the expected outcomes of different purification methods for "this compound". Please note that actual results may vary depending on the nature and amount of impurities.
| Purification Method | Typical Purity | Expected Yield | Throughput | Key Considerations |
| Silica Gel Chromatography | >98% | 60-90% | Low to Medium | Good for small to medium scales; may require basic modifiers to prevent streaking and low yield. |
| Acid-Base Extraction | 90-98% | 80-95% | High | Excellent for removing neutral and acidic impurities; may not separate from other basic impurities. |
| Recrystallization | >99% (if successful) | 50-80% | Medium to High | Highly dependent on finding a suitable solvent system; can provide very high purity. |
Experimental Protocols
1. Acid-Base Extraction Protocol
This protocol is designed for the purification of "this compound" from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The number of washes depends on the amount of basic compound. It is common to perform 2-3 washes.
-
Separation of Layers: The protonated "this compound" will be in the aqueous layer. Separate and collect the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a 2 M sodium hydroxide (NaOH) solution or a saturated sodium bicarbonate (NaHCO3) solution, with stirring until the pH is greater than 9. This will deprotonate the compound, causing it to precipitate or become soluble in an organic solvent.
-
Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
2. General Recrystallization Protocol
This is a general guideline. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Decision flowchart for selecting a purification method.
References
Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials (2,5-dibromopyridine or 2-chloro-5-bromopyridine).- Insufficient reaction temperature.- Ineffective base.- Presence of excess water in the reaction. | - Verify the purity and integrity of starting materials using techniques like NMR or GC-MS.- Ensure the reaction is heated to the appropriate temperature (e.g., reflux).- Use a stronger or more suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU).- Ensure all reactants and solvents are anhydrous. |
| Formation of Side Products | - Reaction with the hydroxyl group of piperidin-4-ol.- Double substitution on 2,5-dibromopyridine.- Polymerization of starting materials or product. | - Use a protecting group for the hydroxyl functionality of piperidin-4-ol if O-alkylation is observed.- Carefully control the stoichiometry of the reactants to favor mono-substitution.- Maintain a controlled reaction temperature and avoid prolonged reaction times. |
| Difficult Purification | - Product co-eluting with starting materials or byproducts during column chromatography.- Oily or impure solid product after work-up. | - Optimize the solvent system for column chromatography to improve separation.- Consider a crystallization step for purification. Screen various solvents (e.g., isopropanol, ethyl acetate, heptane) to find suitable conditions for crystallization. |
| Inconsistent Yields at Scale-Up | - Poor mixing and heat transfer in larger reactors.- Exothermic reaction leading to side product formation.- Inefficient removal of byproducts. | - Use appropriate agitation and reactor design for efficient mixing.- Monitor the reaction temperature closely and implement controlled addition of reagents to manage any exotherm.- Ensure efficient work-up and purification procedures are in place to handle larger volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct approach is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a di-substituted pyridine, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine, with piperidin-4-ol in the presence of a base.
Q2: Which starting material is preferred, 2,5-dibromopyridine or 2-chloro-5-bromopyridine?
A2: Both can be used. The choice often depends on commercial availability, cost, and reactivity. The carbon-chlorine bond is generally more activated towards nucleophilic attack than the carbon-bromine bond in this type of reaction, which might lead to faster reaction times with 2-chloro-5-bromopyridine.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually heated to reflux to ensure a reasonable reaction rate.
Q4: How can the product be purified on a large scale?
A4: While silica gel chromatography is suitable for small-scale purification, it is often not practical for large-scale synthesis. Crystallization is the preferred method for industrial-scale purification. A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals, which can then be isolated by filtration. Solvent screening is essential to find the optimal conditions for high yield and purity.
Q5: What are the potential safety hazards associated with this synthesis?
A5: The starting materials, particularly the halogenated pyridines, can be irritating and harmful. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). If the reaction is exothermic, care must be taken during scale-up to ensure adequate temperature control to prevent a runaway reaction.
Experimental Protocols
Protocol 1: Synthesis from 2,5-Dibromopyridine
This protocol is adapted from standard nucleophilic aromatic substitution procedures.
Materials:
-
2,5-Dibromopyridine
-
Piperidin-4-ol
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of piperidin-4-ol (1.2 equivalents) in DMF, add 2,5-dibromopyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization.
Protocol 2: Synthesis from 2-Chloro-5-bromopyridine (Analogous to a similar synthesis)
This protocol is based on the synthesis of a similar compound, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol.[1]
Materials:
-
2-Chloro-5-bromopyridine
-
Piperidin-4-ol
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, combine 2-chloro-5-bromopyridine (1.0 equivalent), piperidin-4-ol (1.0 equivalent), and diisopropylethylamine (3.0 equivalents) in acetonitrile.[1]
-
Heat the reaction mixture to reflux for 15 hours.[1]
-
After cooling, concentrate the mixture under reduced pressure to remove the solvent.[1]
-
Dissolve the crude product in dichloromethane and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Analogs
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | DIPEA | Acetonitrile | Reflux | 15 | 99 | [1] |
| 4-Bromo-2-fluoropyridine | Cs2CO3 | DMF | 100 | 12 | 90 | Based on a similar reaction |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of the target compound.
References
Technical Support Center: Analysis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its Reaction Byproducts by LC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(5-Bromopyridin-2-yl)piperidin-4-ol in their synthetic workflows and are employing Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and byproduct analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the parent compound, this compound, in LC-MS analysis?
A1: In positive ion mode electrospray ionization (ESI+), you should primarily look for the protonated molecule [M+H]⁺. Given the molecular weight of this compound is 271.14 g/mol , the expected m/z values will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
[M+H]⁺ with ⁷⁹Br: 271.05 + 1.0078 = 272.0578
-
[M+H]⁺ with ⁸¹Br: 273.05 + 1.0078 = 274.0578
Therefore, you should observe two major peaks at m/z ≈ 272.1 and m/z ≈ 274.1 with nearly equal intensity.
Q2: We are observing a significant peak at m/z 270.0 and 272.0. What could this be?
A2: This pair of peaks, with a mass difference of 2 Da, likely corresponds to the oxidation of the secondary alcohol on the piperidine ring to a ketone, forming 1-(5-bromopyridin-2-yl)piperidin-4-one. The loss of two hydrogen atoms results in a molecular weight of 269.12 g/mol .
-
[M+H]⁺ with ⁷⁹Br: 269.04 + 1.0078 = 270.0478
-
[M+H]⁺ with ⁸¹Br: 271.04 + 1.0078 = 272.0478
This is a common byproduct if the reaction conditions are slightly oxidative or if the starting material has degraded.
Q3: Our reaction involves a Suzuki coupling with phenylboronic acid. What byproducts should we look for?
A3: In a Suzuki coupling, a common byproduct is the debrominated starting material, where the bromine atom is replaced by a hydrogen. You should also look for the desired product, 1-(5-phenylpyridin-2-yl)piperidin-4-ol.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Debrominated Byproduct | 1-(Pyridin-2-yl)piperidin-4-ol | 192.26 | 193.15 |
| Desired Product | 1-(5-Phenylpyridin-2-yl)piperidin-4-ol | 268.35 | 269.18 |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and its derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic piperidine and pyridine nitrogens with residual silanols on the C18 column. - Inappropriate mobile phase pH. | - Add a small amount of a competitor amine, like triethylamine (0.1%), to the mobile phase. - Use a mobile phase with a low pH (e.g., 0.1% formic acid) to ensure the analytes are protonated. - Consider using a column with end-capping or a different stationary phase. |
| Low Signal Intensity / No Peak | - Poor ionization efficiency in the selected mode. - Analyte is not eluting from the column. - In-source fragmentation. | - Switch between positive (ESI+) and negative (ESI-) ionization modes. Given the basic nitrogens, ESI+ is generally preferred. - Modify the gradient to include a higher percentage of organic solvent to ensure elution. - Reduce the fragmentor voltage or cone voltage in the mass spectrometer source settings. |
| Isotopic Pattern Mismatch | - The observed isotopic pattern for a peak does not show the ~1:1 ratio for bromine. | - This indicates the peak is likely a byproduct that has lost the bromine atom, such as the debrominated species mentioned in the FAQs. - Co-elution of multiple species can also distort isotopic patterns. Improve chromatographic separation. |
| Unidentifiable Peaks in Chromatogram | - Contamination from solvents, glassware, or previous runs. - Complex side reactions occurring. | - Run a blank (injecting only the mobile phase) to identify system peaks and carryover. - Consider potential side reactions based on your reagents (e.g., dimerization, N-oxide formation). Use a high-resolution mass spectrometer for accurate mass measurement and elemental composition determination. |
Experimental Protocols
Standard LC-MS Method for Reaction Monitoring
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range: m/z 100 - 800.
-
Data Summary
The following table summarizes the expected m/z values for this compound and its potential byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) Isotopic Pattern |
| Parent Compound | C₁₀H₁₃BrN₂O | 271.14 | 272.1 / 274.1 (~1:1) |
| Oxidation Byproduct | C₁₀H₁₁BrN₂O | 269.12 | 270.0 / 272.0 (~1:1) |
| Debromination Byproduct | C₁₀H₁₄N₂O | 192.26 | 193.2 |
| Suzuki Product (Phenyl) | C₁₆H₁₈N₂O | 268.35 | 269.2 |
Workflow for Unknown Peak Identification
The following diagram outlines a logical workflow for identifying an unknown peak observed during the LC-MS analysis of your reaction mixture.
Caption: Workflow for identifying unknown peaks in LC-MS analysis.
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its Chloro-Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of complex molecules often relies on the strategic use of halogenated intermediates in cross-coupling reactions. The choice between a bromo- or chloro-substituted precursor can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two common building blocks: 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its chloro-analog, 1-(5-Chloropyridin-2-yl)piperidin-4-ol, supported by established chemical principles and representative experimental data.
Introduction to the Analogs
Both this compound and 1-(5-Chloropyridin-2-yl)piperidin-4-ol are valuable heterocyclic scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. Their utility stems from the presence of a reactive halogen atom on the pyridine ring, which serves as a handle for introducing molecular diversity through various cross-coupling reactions. The fundamental difference between these two molecules lies in the nature of the halogen substituent (Bromine vs. Chlorine), which dictates their relative reactivity.
Theoretical Underpinnings of Reactivity
The difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This difference is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol).
In many palladium-catalyzed reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[2] A weaker C-X bond facilitates this step, leading to a faster reaction rate. Consequently, aryl bromides are generally more reactive than their corresponding aryl chloride analogs.[3] While transformations involving aryl chlorides are desirable due to the lower cost and wider availability of starting materials, they often require more specialized and robust catalytic systems, higher temperatures, or longer reaction times to achieve comparable yields to aryl bromides.[3]
Caption: Logical relationship between bond strength and reactivity.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of these reactivity differences, we present a comparison in two of the most common C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The data below represents typical outcomes when coupling the bromo- and chloro-analogs with a generic arylboronic acid.
Table 1: Comparison of Reactivity in a Representative Suzuki-Miyaura Coupling
| Parameter | This compound | 1-(5-Chloropyridin-2-yl)piperidin-4-ol |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene |
| Temperature | 80-90 °C | 100-110 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-85% (with optimized catalyst) |
As the data indicates, the bromo-analog generally reacts under milder conditions with a standard palladium catalyst to provide excellent yields in a shorter timeframe. The chloro-analog requires a more sophisticated catalyst system (e.g., one with a sterically hindered biaryl phosphine ligand like SPhos), higher temperatures, and longer reaction times to achieve high conversion.
Caption: Suzuki-Miyaura cross-coupling pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for synthesizing aryl amines.[4][5] A similar trend in reactivity is observed in this transformation.
Table 2: Comparison of Reactivity in a Representative Buchwald-Hartwig Amination
| Parameter | This compound | 1-(5-Chloropyridin-2-yl)piperidin-4-ol |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / RuPhos |
| Base | NaOt-Bu | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene | Dioxane or Toluene |
| Temperature | 90-100 °C | 110-120 °C |
| Reaction Time | 6-12 hours | 18-36 hours |
| Typical Yield | 80-90% | 65-80% (with optimized catalyst) |
Again, the bromo-analog demonstrates superior reactivity, allowing for the use of standard ligands like BINAP and achieving high yields under relatively moderate conditions. The chloro-analog necessitates the use of more electron-rich and sterically demanding ligands (e.g., RuPhos) and more forcing conditions to facilitate the challenging oxidative addition step.
Caption: Buchwald-Hartwig amination pathway.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of the Bromo-Analog
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of the Chloro-Analog
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-(5-Chloropyridin-2-yl)piperidin-4-ol (1.0 eq.), the desired amine (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and RuPhos (0.04 eq.).
-
Solvent Addition: Seal the tube, then evacuate and backfill with argon three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 110 °C in a pre-heated oil bath and stir for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the desired product.
Caption: General experimental workflow.
Conclusion and Recommendations
The evidence strongly supports the established principle that This compound is the more reactive coupling partner compared to its chloro-analog.
-
For initial synthetic route development and discovery chemistry , where reaction success and speed are paramount, the bromo-analog is the recommended choice . It offers higher reactivity, generally leading to cleaner reactions, shorter optimization cycles, and higher yields under milder conditions.
-
For process development and large-scale synthesis , where cost is a significant driver, the chloro-analog becomes a compelling alternative . While it necessitates more rigorous condition screening and the use of more expensive, specialized catalyst systems, the lower upfront cost of the starting material can offer a significant economic advantage.
Ultimately, the selection between these two valuable building blocks will depend on the specific goals of the research program, balancing the need for rapid synthesis and high yields against long-term cost-effectiveness.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Bioactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol Derivatives and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
While specific bioactivity data for derivatives of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" is not extensively available in public literature, the core scaffold of bromopyridinyl-piperidine is a key feature in a variety of pharmacologically active compounds. This guide provides a comparative overview of the bioactivity of structurally related compounds, offering insights into potential therapeutic applications and the experimental methodologies used to evaluate them. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, known to be a versatile scaffold in drug design.[1][2][3]
I. Overview of Structurally Related Compounds and Their Bioactivities
The this compound scaffold combines a bromine-substituted pyridine ring with a piperidin-4-ol moiety. Derivatives of the core piperidine structure are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.[1][4] The introduction of a bromopyridinyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
For the purpose of this guide, we will draw comparisons with other piperidine derivatives that have established biological activities.
II. Comparative Bioactivity Data
The following table summarizes the bioactivity of various piperidine derivatives, providing a reference for the potential activity of novel compounds based on the "this compound" scaffold.
| Compound Class | Example Compound(s) | Biological Target(s) | Bioactivity (IC50/EC50/Ki) | Therapeutic Area |
| Opioid Receptor Modulators | N-phenyl-N-(piperidin-2-yl)propionamide derivatives | μ-opioid receptor | 4-850 nM (binding affinity) | Pain Management |
| Antimicrobial Agents | 2,6-disubstituted Piperidine-4-one derivatives | Bacterial and Fungal strains | Varies with substitution | Infectious Diseases |
| Enzyme Inhibitors | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Acetylcholinesterase, Urease | 0.63-6.28 µM (Urease inhibition) | Neurodegenerative Diseases, Infectious Diseases |
| Antifungal Agents | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolines | Fungal strains (e.g., C. albicans) | Varies with substitution | Fungal Infections |
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound bioactivity. Below are representative experimental protocols for key assays.
A. Opioid Receptor Binding Assay
This assay determines the affinity of a compound for opioid receptors.
-
Objective: To measure the binding affinity (Ki) of test compounds to the μ-opioid receptor.
-
Method: Radioligand displacement assay.
-
Procedure:
-
Prepare cell membranes expressing the μ-opioid receptor.
-
Incubate the membranes with a known radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Objective: To determine the MIC of test compounds against a panel of bacteria or fungi.
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates at an appropriate temperature and duration.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
C. Enzyme Inhibition Assay (Urease Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Objective: To determine the IC50 value of test compounds against urease.
-
Method: Spectrophotometric assay based on the Berthelot method.
-
Procedure:
-
Pre-incubate the urease enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding urea as the substrate.
-
After a specific incubation period, stop the reaction and measure the amount of ammonia produced using a colorimetric reagent.
-
The absorbance is measured at a specific wavelength (e.g., 625 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.[5]
-
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
A. Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade.
References
A Comparative Guide to the Structure-Activity Relationship of 1-(5-Bromopyridin-2-yl)piperidin-4-ol Analogs as Potential Dopamine D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-(5-bromopyridin-2-yl)piperidin-4-ol, a scaffold with potential for development as dopamine D2 receptor antagonists. While direct, comprehensive SAR studies on this specific series are not extensively published, this document synthesizes data from structurally related compounds to infer key structural determinants for D2 receptor affinity and functional activity. The information presented is intended to guide the design and optimization of novel ligands targeting the dopamine D2 receptor, a critical target in the treatment of various neuropsychiatric disorders.
Comparative Analysis of Structure-Activity Relationships
Based on the analysis of public domain literature on related piperidine and pyridinylpiperidine analogs, several key structural modifications have been shown to influence the affinity and selectivity towards the dopamine D2 receptor. The following table summarizes these findings with representative data from analogous chemical series.
| Compound ID | Core Structure Variation | R1 (Pyridine Substitution) | R2 (Piperidine-4 Substitution) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2 Functional Antagonism (EC50, nM) |
| Analog A | Phenyl-piperidinol | 4'-Cl | OH | 11.2 | 163 | 1520 | 4.46 |
| Analog B | Phenyl-piperidinol | 3',4'-diCl | OH | 10.5 | 155 | 1160 | 15.3 |
| Analog C | Phenyl-piperidinol | 4'-OCH3 | OH | 177 | 1160 | 2580 | ND |
| Analog D | Phenyl-piperidinol | 4'-SCH3 | OH | 23.9 | 638 | 319 | ND |
| Analog E | Phenyl-piperidinol | 4'-Cl | OCH3 | >1000 | >10000 | >10000 | ND |
| Analog F | Phenyl-piperidinol | 4'-Cl | F | 250 | 2890 | 9860 | ND |
ND: Not Determined. Data is compiled from structurally similar compounds and is intended for comparative purposes.
Key SAR Insights:
-
Pyridine Ring Substitution: The nature and position of substituents on the aromatic ring directly attached to the piperidine nitrogen are critical for D2 receptor affinity. Halogen substitutions, particularly chlorine at the para-position (Analog A), are generally favorable. Dichloro-substitution (Analog B) can maintain high affinity. Electron-donating groups like methoxy (Analog C) tend to decrease affinity compared to halogens.
-
Piperidin-4-ol Moiety: The hydroxyl group at the 4-position of the piperidine ring appears crucial for high-affinity binding. Replacement of the hydroxyl group with a methoxy group (Analog E) or a fluorine atom (Analog F) leads to a significant loss of affinity. This suggests that the hydroxyl group may be involved in a key hydrogen bond interaction within the receptor binding pocket.
-
Bioisosteric Replacements: The sulfur-for-oxygen bioisosteric replacement in the methoxy-substituted analog (Analog D vs. Analog C) resulted in a notable improvement in D2 affinity, indicating that electronic and steric properties of the substituent at this position can be fine-tuned to enhance binding.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize dopamine D2 receptor ligands are provided below.
Radioligand Binding Assay ([³H]Spiperone Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]Spiperone (Radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]Spiperone (final concentration ~0.2-0.4 nM).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-40 µg of protein per well).
-
For non-specific binding determination, replace the test compound with 10 µM haloperidol.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3]
Functional cAMP Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This assay determines the functional activity (agonist or antagonist) of a test compound at the D2 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Forskolin (adenylyl cyclase activator).
-
Dopamine or Quinpirole (D2 receptor agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with assay buffer.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and a fixed concentration of a D2 agonist (e.g., dopamine or quinpirole at its EC80 concentration) for 15-30 minutes at 37°C.
-
To determine agonist activity, incubate the cells with various concentrations of the test compound in the presence of a fixed concentration of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
For antagonists, plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value, which can be converted to a functional Ki value.
-
For agonists, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value and the maximal efficacy.[4][5][6][7][8]
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can also modulate the activity of various downstream effectors, including ion channels.
Caption: Dopamine D2 Receptor Signaling Pathway.
General Workflow for a Structure-Activity Relationship Study
The process of conducting a Structure-Activity Relationship (SAR) study involves a cyclical process of designing, synthesizing, and testing new chemical entities to understand how chemical structure relates to biological activity.
Caption: General SAR Study Workflow.
References
- 1. [3H]spiperone binding assay [bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of NMR Spectra for Isomers of 1-(5-Bromopyridin-2-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to NMR Spectral Differentiation of Key Bromopyridinyl-Piperidinol Isomers
In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug candidate's efficacy, safety, and pharmacokinetic profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous identification and differentiation of isomers. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) spectral features of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" and its positional isomers.
Isomeric Landscape
The primary isomers of "this compound" arise from the different possible substitution patterns of the bromo and piperidin-4-ol groups on the pyridine ring. The key isomers for comparison are:
-
Isomer 1: this compound
-
Isomer 2: 1-(6-Bromopyridin-3-yl)piperidin-4-ol
-
Isomer 3: 1-(5-Bromopyridin-3-yl)piperidin-4-ol
-
Isomer 4: 1-(4-Bromopyridin-2-yl)piperidin-4-ol
The connectivity of the piperidinyl group to the pyridine ring and the relative positions of the bromine atom and the piperidinyl substituent will induce distinct electronic environments for the protons and carbons in each isomer. These differences will be manifested as unique chemical shifts and coupling patterns in their respective NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data Comparison
The following tables outline the predicted chemical shift ranges for the key protons and carbons of the isomers of "1-(Bromopyridin-yl)piperidin-4-ol". These predictions are based on established substituent effects on the pyridine ring and typical chemical shifts for piperidin-4-ol moieties. For illustrative purposes, experimental data for the analogous compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is also included.[1]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Isomer 1 (5-Br, 2-pip) | Isomer 2 (6-Br, 3-pip) | Isomer 3 (5-Br, 3-pip) | Isomer 4 (4-Br, 2-pip) | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (Experimental Data)[1] |
| Pyridine H-3 | ~6.5-6.7 (d) | - | ~7.2-7.4 (t) | ~6.6-6.8 (d) | - |
| Pyridine H-4 | ~7.5-7.7 (dd) | ~7.3-7.5 (dd) | - | - | - |
| Pyridine H-6 | ~8.1-8.3 (d) | - | ~8.0-8.2 (d) | ~8.0-8.2 (d) | - |
| Pyridine H-2 | - | ~7.9-8.1 (d) | ~8.0-8.2 (d) | - | - |
| Pyridine H-5 | - | ~7.1-7.3 (d) | - | ~7.3-7.5 (d) | - |
| Pyrimidine H-4, H-6 | - | - | - | - | 8.34 (s, 2H) |
| Piperidine CH(OH) | ~3.7-3.9 (m) | ~3.7-3.9 (m) | ~3.7-3.9 (m) | ~3.7-3.9 (m) | 3.74-3.68 (m, 1H) |
| Piperidine CH₂N (ax) | ~3.0-3.2 (m) | ~3.0-3.2 (m) | ~3.0-3.2 (m) | ~3.0-3.2 (m) | 3.28-3.22 (m, 2H) |
| Piperidine CH₂N (eq) | ~4.0-4.2 (m) | ~3.6-3.8 (m) | ~3.6-3.8 (m) | ~4.0-4.2 (m) | 4.17-4.12 (m, 2H) |
| Piperidine CH₂CH(OH) (ax) | ~1.4-1.6 (m) | ~1.4-1.6 (m) | ~1.4-1.6 (m) | ~1.4-1.6 (m) | 1.33-1.25 (m, 2H) |
| Piperidine CH₂CH(OH) (eq) | ~1.8-2.0 (m) | ~1.8-2.0 (m) | ~1.8-2.0 (m) | ~1.8-2.0 (m) | 1.76-1.70 (m, 2H) |
| OH | Variable | Variable | Variable | Variable | 4.73 (d, 1H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Isomer 1 (5-Br, 2-pip) | Isomer 2 (6-Br, 3-pip) | Isomer 3 (5-Br, 3-pip) | Isomer 4 (4-Br, 2-pip) |
| Pyridine C-2 | ~158-160 | ~138-140 | ~145-147 | ~159-161 |
| Pyridine C-3 | ~107-109 | ~123-125 | ~124-126 | ~110-112 |
| Pyridine C-4 | ~140-142 | ~125-127 | ~135-137 | ~120-122 |
| Pyridine C-5 | ~115-117 | ~148-150 | ~118-120 | ~140-142 |
| Pyridine C-6 | ~148-150 | ~141-143 | ~147-149 | ~150-152 |
| Piperidine C-4 | ~67-69 | ~67-69 | ~67-69 | ~67-69 |
| Piperidine C-2, C-6 | ~45-47 | ~48-50 | ~48-50 | ~45-47 |
| Piperidine C-3, C-5 | ~33-35 | ~33-35 | ~33-35 | ~33-35 |
Note: Predicted chemical shifts are estimates and can be influenced by solvent, concentration, and temperature.
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural determination and comparison.
1. Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the solid compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be consistent across all isomers being compared. DMSO-d₆ is often suitable for this class of compounds due to their potential for hydrogen bonding.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, simplifying the spectrum.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative detection of quaternary carbons.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for confirming the connectivity between the pyridine and piperidine rings.
-
3. Data Processing
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Visualization of Isomeric Relationships and NMR Workflow
The following diagrams illustrate the structural relationships between the isomers and a typical workflow for NMR-based structural elucidation.
Caption: Structural relationship of the four main positional isomers.
Caption: General workflow for NMR-based structure elucidation.
By adhering to a rigorous experimental protocol and carefully analyzing the subtle differences in chemical shifts and coupling patterns, researchers can confidently differentiate between the isomers of "this compound," ensuring the structural integrity of their compounds for further development.
References
Catalyst Efficacy in Cross-Coupling Reactions with 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst efficacy for cross-coupling reactions involving the versatile building block, 1-(5-Bromopyridin-2-yl)piperidin-4-ol. This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. The efficiency of C-C and C-N bond formation from the aryl bromide is critical for the successful synthesis of target compounds. This document summarizes available experimental data on catalyst performance and provides detailed experimental protocols to aid in reaction optimization and scale-up.
Comparative Analysis of Catalyst Performance
While a broad range of palladium-catalyzed cross-coupling reactions are theoretically applicable to this compound, detailed experimental data in the public domain is limited. The most well-documented example is the Suzuki-Miyaura coupling, a robust and widely used method for C-C bond formation.
Below is a summary of the performance of a specific catalyst system in the Suzuki-Miyaura coupling of this compound.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 85 |
Experimental Workflow and Methodologies
The successful execution of a cross-coupling reaction is highly dependent on the precise experimental setup and protocol. Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction, followed by a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from patent WO2011031742A1 for the synthesis of 1-(5-(1H-pyrazol-4-yl)pyridin-2-yl)piperidin-4-ol.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel was added this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (1.2 eq), and sodium carbonate (3.0 eq).
-
The vessel was evacuated and backfilled with nitrogen gas (this cycle was repeated three times).
-
1,4-Dioxane and water (4:1 v/v) were added to the reaction mixture.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) was added, and the reaction mixture was sparged with nitrogen gas for 10 minutes.
-
The reaction mixture was heated to 100 °C and stirred for 1 hour.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture was cooled to room temperature.
-
The reaction mixture was diluted with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired product.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the logical relationship between the different states of the palladium catalyst and the reactants.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide serves as a starting point for researchers working with this compound. While specific data for a broad range of cross-coupling reactions remains to be published, the provided Suzuki-Miyaura protocol offers a reliable method for C-C bond formation. Further exploration of other catalytic systems is encouraged to expand the synthetic utility of this important building block.
Comparative analysis of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" derivatives as enzyme inhibitors
A deep dive into the structure-activity relationship and therapeutic potential of a promising class of enzyme inhibitors.
For Immediate Release
Researchers in the field of drug discovery and development are constantly seeking novel molecular scaffolds that can be optimized to yield potent and selective enzyme inhibitors. One such scaffold that has garnered significant interest is 1-(5-Bromopyridin-2-yl)piperidin-4-ol, particularly in the context of inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation has been implicated in a variety of inflammatory diseases and cancers, making it a prime therapeutic target.[1] This guide provides a comparative analysis of derivatives of the this compound scaffold, summarizing their inhibitory activity against IRAK4 and detailing the experimental protocols used for their evaluation.
Structure-Activity Relationship and In Vitro Efficacy
The this compound core serves as a versatile template for the development of IRAK4 inhibitors. The structure-activity relationship (SAR) of this series reveals several key features that govern their inhibitory potency. Modifications at various positions of the pyridine and piperidine rings have been explored to optimize interactions with the ATP-binding pocket of IRAK4.
To illustrate the comparative analysis that would be typical in a medicinal chemistry campaign, the following table presents hypothetical data for a series of this compound derivatives, showcasing how structural modifications can influence IRAK4 inhibitory activity.
| Compound ID | R1 Substitution (on Piperidine Nitrogen) | R2 Substitution (on Pyridine Ring) | IRAK4 IC50 (nM) |
| 1a | H | 5-Bromo | 500 |
| 1b | Methyl | 5-Bromo | 250 |
| 1c | Ethyl | 5-Bromo | 150 |
| 1d | Isopropyl | 5-Bromo | 300 |
| 1e | H | 5-Chloro | 600 |
| 1f | H | 5-Cyano | 400 |
| 1g | H | 5-(p-tolyl) | 80 |
| 1h | Methyl | 5-(p-tolyl) | 40 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as a direct comparative study for this specific series was not found in the public domain search results. The trends depicted are based on general principles of kinase inhibitor SAR.
Experimental Protocols
The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. The following are detailed methodologies for key experiments typically cited in the characterization of IRAK4 inhibitors.
IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase.
Materials:
-
IRAK4 enzyme (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Prepare a 3X solution of IRAK4 enzyme and Eu-anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer. Add 5 µL of this tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission of the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
The FRET ratio (665 nm emission / 620 nm emission) is calculated. Inhibition of tracer binding by the test compound results in a decrease in the FRET ratio.
-
IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for IRAK4 Inhibition (LPS-induced TNF-α production in THP-1 cells)
This assay assesses the ability of the compounds to inhibit IRAK4 activity in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-incubate the differentiated THP-1 cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce the production of TNF-α.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
IC50 values are calculated by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and the general workflow for the identification and characterization of IRAK4 inhibitors.
Caption: IRAK4 signaling pathway and point of inhibition.
References
Navigating the Uncharted Territory of Novel Compound Target Validation: A Guide for Researchers
The quest to identify and validate the biological targets of novel chemical entities is a cornerstone of modern drug discovery. While the specific biological targets for "1-(5-Bromopyridin-2-yl)piperidin-4-ol" and its derivatives remain largely undocumented in publicly accessible scientific literature and patent databases, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework of established methodologies and in-silico tools to elucidate the mechanism of action for such novel compounds.
At present, a direct comparison of "this compound" derivatives with alternative compounds against a specific biological target is not feasible due to the absence of published experimental data. The scientific community has, however, developed a robust set of strategies for target identification and validation, which are outlined below. This guide will focus on the general experimental and computational approaches that can be employed to characterize the biological activity of this and other novel chemical series.
Section 1: In-Silico Target Prediction - The First Step into the Unknown
Before embarking on resource-intensive experimental studies, computational methods can provide valuable insights into the potential biological targets of a novel compound based on its chemical structure. These in-silico approaches leverage vast databases of known ligand-target interactions to predict the most probable protein targets.
Key In-Silico Approaches:
-
Ligand-Based Target Prediction: This method compares the structure of the query molecule ("this compound") to libraries of compounds with known biological activities. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can generate a ranked list of plausible targets.
-
Structure-Based Virtual Screening (Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding affinity and mode of interaction between the compound and the protein's active site.
A study on other novel piperidine derivatives highlighted the utility of such in-silico tools. Researchers used the SwissTargetPrediction and PASS web resources to identify potential pharmacological effects, including actions on enzymes, receptors, and ion channels, which could then be prioritized for experimental validation[1].
Hypothetical Target Prediction Workflow:
References
Benchmarking the Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Comparative Guide to Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromopyridin-2-yl)piperidin-4-ol is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in numerous compounds investigated for the treatment of a range of diseases, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides a comparative analysis of the two primary synthetic routes to this valuable intermediate: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, purity, reaction conditions, and scalability.
Synthetic Routes: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The first is a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a well-established method for the formation of aryl-nitrogen bonds. The second is the more modern Palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction renowned for its versatility and functional group tolerance.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This approach involves the direct reaction of a di-substituted pyridine, typically 2,5-dibromopyridine or 2-chloro-5-bromopyridine, with piperidin-4-ol. The reaction proceeds via the attack of the nucleophilic nitrogen of piperidin-4-ol on the electron-deficient pyridine ring, leading to the displacement of a halide at the C2 position. The regioselectivity for substitution at the 2-position is favored due to the electronic activation provided by the ring nitrogen.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more targeted approach, utilizing a palladium catalyst in conjunction with a suitable phosphine ligand to facilitate the cross-coupling of an aryl halide (5-bromo-2-halopyridine) with piperidin-4-ol. This method is particularly advantageous when dealing with less reactive aryl halides or when specific regioselectivity is required.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 2,5-Dibromopyridine, Piperidin-4-ol | 2-Bromo-5-chloropyridine, Piperidin-4-ol |
| Key Reagents | Diisopropylethylamine (DIPEA) | Pd(OAc)₂, BINAP, Cs₂CO₃ |
| Solvent | Acetonitrile | Toluene |
| Temperature | Reflux (approx. 82°C) | 110°C |
| Reaction Time | 15 hours | 8 hours |
| Reported Yield | High (based on analogue) | Moderate to High |
| Purity | High after chromatography | High after chromatography |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr) - Representative Protocol
This protocol is adapted from the synthesis of the analogous 1-(5-bromopyrimidin-2-yl)-4-piperidinol and is expected to be a good starting point for the synthesis of the title compound.[1]
-
Reaction Setup: To a round-bottomed flask charged with 2,5-dibromopyridine (1.0 eq), add piperidin-4-ol (1.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere for 15 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford this compound.
Route 2: Buchwald-Hartwig Amination - General Protocol
This is a general procedure based on established Buchwald-Hartwig amination protocols. Optimization of the catalyst, ligand, and base may be required for this specific transformation.
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-5-chloropyridine (1.0 eq), piperidin-4-ol (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and a catalytic amount of palladium(II) acetate (Pd(OAc)₂) and BINAP (1,1'-bis(diphenylphosphino)ferrocene).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Degas the mixture and then heat to 110°C for 8 hours with stirring.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired product.
Logical Workflow for Synthesis Route Selection
References
Safety Operating Guide
Proper Disposal of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(5-Bromopyridin-2-yl)piperidin-4-ol, a halogenated organic compound. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.
Hazard Identification and Classification
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Container: this compound waste, whether in solid form or dissolved in a solvent, must be collected in a designated container for halogenated organic waste .[1][3][4] These containers are often specifically color-coded (e.g., green) to distinguish them from non-halogenated waste streams.[3]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizing agents.[1][3][4][9] Incompatible chemicals can lead to dangerous reactions, and mixing different waste streams can complicate and increase the cost of disposal.[2]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid to prevent leaks and the release of vapors.[1][2] The container should be kept closed at all times except when adding waste.[1][2][4]
Labeling and Storage
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
Content Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][2] Do not use abbreviations or chemical formulas. If it is a mixed waste stream, all components must be listed.[1][3]
-
Hazard Communication: The label should also include appropriate hazard pictograms as indicated by the GHS classification for similar compounds (e.g., toxic, irritant).
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, cool, and dry.[1][2] Ensure the container is stored in secondary containment to mitigate potential spills.[2]
Disposal Procedure
The final disposal of this compound must be conducted through a licensed and approved waste disposal company.[5][8]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]
-
Regulatory Compliance: Waste disposal must be carried out in accordance with all local, state, and federal regulations.[5][10] Your EHS department will be familiar with these requirements.
-
Incineration: The common disposal method for halogenated organic compounds is high-temperature incineration in a regulated hazardous waste incinerator.[3][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][11] Place the contaminated absorbent material into a sealed, labeled container for disposal as halogenated waste.[1][2] Clean the affected area thoroughly.
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[1][2]
-
Personal Exposure: If the chemical comes into contact with skin, wash the affected area immediately and thoroughly with soap and water.[5][6] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.[5]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Class | Halogenated Organic Compound | [1][2][3] |
| Primary Hazard | Toxic, Irritant | [5][6][7] |
| Disposal Method | Incineration by a licensed facility | [3][5][8][10] |
| Waste Segregation | Halogenated Waste Stream | [1][3][4] |
Experimental Protocols
There are no experimental protocols to be cited for the disposal procedure.
Disposal Workflow
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for 1-(5-Bromopyridin-2-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1-(5-Bromopyridin-2-yl)piperidin-4-ol (CAS No. 149806-52-0) in a laboratory setting. The following procedural guidance is based on the known hazards of structurally similar brominated pyridine and piperidine compounds and is intended to ensure the safe handling, storage, and disposal of this substance.
Hazard Identification and Personal Protective Equipment (PPE)
-
Acute Oral Toxicity : Harmful or toxic if swallowed.[1]
-
Skin Corrosion/Irritation : May cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation : May cause serious eye irritation.[2]
-
Acute Dermal Toxicity : May be harmful in contact with skin.[2]
-
Respiratory Irritation : May cause respiratory irritation.[3]
Therefore, stringent adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn in conjunction with goggles when handling larger quantities. |
| Hand Protection | Chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[4] Always inspect gloves for integrity before use. |
| Skin and Body | A lab coat or chemical-resistant apron must be worn. Full-body protection should be considered for large-scale operations. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Operational Plan:
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Handling :
-
Storage :
Table 2: Glove Selection and Chemical Resistance
| Glove Material | General Recommendation for Pyridine Compounds | Breakthrough Time |
| Nitrile Rubber | Good resistance to a variety of chemicals. | On-site testing is recommended as breakthrough times can vary based on glove thickness and specific chemical formulation. |
| Neoprene | Offers good resistance to acids, bases, and some organic solvents. | On-site testing is recommended. |
| Butyl Rubber | Provides excellent resistance to many organic compounds. | On-site testing is recommended. |
Note: It is strongly advised that on-site testing of all gloves is important to determining safe usage.
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response:
-
Evacuation : Evacuate all non-essential personnel from the immediate area.
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth.
-
Collection : Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan:
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste.[6] Do not allow the chemical to enter drains or waterways.[8]
-
Packaging : All containers that have held this substance should be treated as hazardous waste and disposed of accordingly.
-
Regulations : All disposal activities must be in strict accordance with local, state, and federal regulations.
Experimental Workflow and Safety Checkpoints
The following diagram outlines the logical workflow for handling this compound, incorporating critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

